8-Bromo-2-butylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651315-09-2 |
|---|---|
Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
8-bromo-2-butylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-2-3-6-11-9-8-10-5-4-7-12(14)13(10)15-11/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
VIZMYSUSQKTHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Bromo-2-butylquinoline. This document details a feasible synthetic route, outlines expected analytical data for characterization, and explores the potential mechanisms of action based on the known biological activities of related quinoline derivatives.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 8-position and a butyl group at the 2-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.
Synthesis of this compound
Proposed Synthetic Protocol: Doebner-von Miller Reaction
The proposed synthesis involves the reaction of 2-bromoaniline with an α,β-unsaturated aldehyde, which can be formed in situ from the aldol condensation of pentanal.
Reaction Scheme:
Experimental Protocol:
-
Materials: 2-bromoaniline, pentanal, hydrochloric acid (concentrated), an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol, sodium hydroxide, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-bromoaniline and concentrated hydrochloric acid in ethanol is prepared.
-
The mixture is heated to reflux.
-
A solution of pentanal in ethanol is added dropwise to the refluxing mixture. The in-situ aldol condensation of pentanal will form 2-propyl-2-heptenal, which then reacts with the 2-bromoaniline.
-
An oxidizing agent is cautiously added to the reaction mixture to facilitate the cyclization and aromatization to the quinoline ring.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Synthesis Workflow Diagram
8-Bromo-2-butylquinoline chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 8-Bromo-2-butylquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, namely 8-Bromo-2-methylquinoline and 8-Bromoquinoline, to infer its characteristics. A plausible synthetic route for this compound is proposed based on established organic chemistry principles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available information and providing a framework for the synthesis and characterization of this compound.
Chemical Structure and Identification
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure consists of a quinoline core with a bromine atom substituted at the 8-position and a butyl group at the 2-position.
-
IUPAC Name: this compound
-
CAS Number: 651315-09-2[1]
-
Molecular Formula: C₁₃H₁₄BrN
-
SMILES: CCCCc1cc(c2c(n1)cccc2)Br
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties (Analog Data)
| Property | 8-Bromo-2-methylquinoline | 8-Bromoquinoline |
| Molecular Formula | C₁₀H₈BrN[2] | C₉H₆BrN[3] |
| Molecular Weight | 222.08 g/mol [2] | 208.05 g/mol [3] |
| Melting Point | 68-70 °C | 58-59 °C[4] |
| Boiling Point | 132 °C at 0.1 mmHg | 112-113 °C at 0.5 mmHg[4] |
| Appearance | White to light yellow crystalline powder | Liquid after melting, clear yellow to yellow-brown[4] |
| Solubility | No data available | No data available |
| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)Br | C1=CC=C2C(=C1)C(=CN=C2)Br |
| CAS Number | 61047-43-6[2] | 16567-18-3[3] |
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized in a two-step process, leveraging known reactions for similar quinoline derivatives. The proposed pathway involves the initial synthesis of 2-butylquinoline followed by bromination at the 8-position.
Experimental Protocols (Analog Synthesis)
While a specific protocol for this compound is not available, the following are detailed methodologies for the synthesis of its precursors and related analogs.
Step 1 (Proposed): Synthesis of 2-Butylquinoline
Quinoline can be reacted with n-butyl-lithium to yield 2-n-butylquinoline[5].
-
Reaction: Nucleophilic substitution of a hydride ion at the 2-position of the quinoline ring by the butyl group from n-butyl-lithium.
-
Reagents: Quinoline, n-Butyl-lithium.
-
Solvent: Anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Procedure (General): To a solution of quinoline in the chosen solvent, cooled to a low temperature (e.g., -78 °C), a solution of n-butyl-lithium is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified period, after which it is quenched with a suitable proton source (e.g., water or ammonium chloride solution). The product, 2-butylquinoline, is then extracted with an organic solvent, dried, and purified, typically by distillation or column chromatography.
Step 2 (Proposed): Bromination of 2-Butylquinoline
The bromination of the quinoline ring is expected to occur at the 5- and 8-positions. Selective bromination at the 8-position can be influenced by the reaction conditions. The synthesis of 8-bromoquinoline from o-bromoaniline provides a relevant protocol[6].
-
Reaction: Electrophilic aromatic substitution.
-
Reagents: 2-Butylquinoline, N-Bromosuccinimide (NBS), Sulfuric Acid.
-
Procedure (General, adapted from isoquinoline synthesis): The synthesis of 5-bromoisoquinoline is achieved by reacting isoquinoline with NBS in concentrated sulfuric acid at a low temperature[7]. A similar approach could be adapted for 2-butylquinoline. 2-Butylquinoline would be dissolved in concentrated sulfuric acid and cooled. N-Bromosuccinimide would then be added portion-wise while maintaining the low temperature. After the addition is complete, the reaction would be allowed to proceed for a set time before being carefully quenched by pouring onto ice. The mixture would then be neutralized and the product extracted, dried, and purified.
Synthesis of 8-Bromo-2-methylquinoline (Analog)
A documented synthesis of 8-Bromo-2-methylquinoline involves a modified Skraup synthesis[8].
-
Reactants: 2-bromoaniline, boric acid, hydrochloric acid, crotonaldehyde, and 2-bromonitrobenzene[8].
-
Procedure: A solution of 2-bromoaniline, boric acid, and 18% HCl is heated to reflux. A mixture of crotonaldehyde and 2-bromonitrobenzene is added slowly with stirring over 1 hour. The mixture is stirred at 373 K for another 2.5 hours, followed by the addition of anhydrous ZnCl₂. After completion, the solution is cooled, and the crude solid is filtered, washed, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The product is obtained as a grey solid after filtration and air-drying[8].
Biological and Pharmacological Relevance (Analog Data)
While the specific biological activities of this compound are not documented, quinoline derivatives are a significant class of compounds in medicinal chemistry. 8-Bromo-2-methylquinoline is considered an important intermediate in the pharmaceutical industry[8]. The introduction of a bromine atom and an alkyl group can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold.
Conclusion
This compound is a compound of interest for which direct experimental data is currently scarce. This guide provides a comprehensive overview of its structure and proposes a viable synthetic pathway based on established chemical reactions of related quinoline derivatives. The tabulated data for the analogs 8-Bromo-2-methylquinoline and 8-Bromoquinoline offer a valuable reference for predicting the physicochemical properties of the target compound. The information compiled herein is intended to facilitate further research and development involving this compound.
Disclaimer: The information provided in this document is based on available scientific literature and is intended for research and informational purposes only. The proposed synthesis has not been experimentally validated and should be approached with appropriate caution and safety measures in a laboratory setting.
References
- 1. Quinoline, 8-bromo-2-butyl-;651315-09-2 [axsyn.com]
- 2. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16567-18-3 CAS MSDS (8-Bromoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 8-Bromo-2-butylquinoline: An In-depth Technical Guide
Introduction
8-Bromo-2-butylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The structural characterization of such molecules is crucial for confirming their identity, purity, and for elucidating their chemical properties. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic data for this compound and provides generalized experimental protocols for these techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for compounds structurally related to this compound. These values can be used as a reference for the analysis of the target compound.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| 8-Bromo-2-methylquinoline [1] | 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H) |
| 8-Bromoquinoline | Data available in spectral databases, typically showing complex aromatic multiplets. |
For this compound, one would expect to see signals corresponding to the butyl group protons in the aliphatic region (approx. 0.9-3.0 ppm) in addition to the aromatic protons of the quinoline ring.
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| 8-Bromoquinoline [2] | Data available in spectral databases such as PubChem. |
For this compound, characteristic peaks for the four distinct carbon atoms of the butyl group would be expected in the upfield region of the spectrum, in addition to the nine signals from the quinoline core.
Table 3: Mass Spectrometry Data
| Compound | m/z (relative intensity) |
| 8-Bromoquinoline [2] | Molecular Ion (M⁺): 207/209 (due to ⁷⁹Br/⁸¹Br isotopes), Base Peak: 207, Other major fragments: 128[2] |
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₃H₁₄BrN), with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M⁺ and M⁺+2).
Table 4: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) |
| 8-Bromoquinoline [2] | Data available in spectral databases. |
The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the aromatic ring and the aliphatic butyl group, C=C and C=N stretching vibrations for the quinoline ring, and a C-Br stretching vibration.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[1]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The solvent peak is used for reference.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and integration are performed.
3.2. Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]
-
Ionization: In EI-MS, the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.[3][5] ESI is a softer ionization technique often used for more fragile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
3.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[6]
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet, a mull (e.g., Nujol), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl, KBr) or analyzed using an ATR accessory.[7]
-
-
Data Acquisition: The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which radiation is absorbed.
-
Data Presentation: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 8-Bromo-2-butylquinoline, a substituted quinoline of interest in pharmaceutical research. The information presented herein is intended to support drug development professionals in understanding the physicochemical properties of this compound, which are critical for formulation development, bioavailability, and ensuring therapeutic efficacy and safety.
Solubility Profile
To provide a practical reference, the following table summarizes the solubility of a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline, in various solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Representative Solubility Data of a Bromo-Substituted Quinoline Analog (5,7-dibromo-8-hydroxyquinoline)
| Solvent | Temperature (K) | Molar Fraction (x10^4) |
| Isopropanol | 288.15 | 1.23 |
| 298.15 | 2.05 | |
| 308.15 | 3.35 | |
| 318.15 | 5.37 | |
| 328.15 | 8.41 | |
| N,N-dimethylformamide (DMF) | 288.15 | 25.4 |
| 298.15 | 34.2 | |
| 308.15 | 45.1 | |
| 318.15 | 58.6 | |
| 328.15 | 75.3 | |
| N-methyl-2-pyrrolidone (NMP) | 288.15 | 20.1 |
| 298.15 | 27.8 | |
| 308.15 | 37.9 | |
| 318.15 | 51.2 | |
| 328.15 | 68.3 | |
| 1,4-Dioxane | 288.15 | 3.11 |
| 298.15 | 4.52 | |
| 308.15 | 6.48 | |
| 318.15 | 9.15 | |
| 328.15 | 12.7 |
Data extracted from a study on 5,7-dibromo-8-hydroxyquinoline and is intended for illustrative purposes.[2]
Experimental Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol outlines the equilibrium (thermodynamic) solubility determination, which is crucial for preformulation and understanding the compound's intrinsic solubility.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound in the selected solvent.
Stability Profile
Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a degradation level of 5-20%.
Table 2: Representative Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat, temperature in 10°C increments above accelerated testing (e.g., 50°C, 60°C, 70°C) |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light |
Experimental Protocol for Stability Testing
The following protocol provides a general framework for assessing the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration.
-
Stress Application: Expose the solutions to the stress conditions outlined in Table 2 for a defined period. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Time-Point Sampling: At specified time intervals, withdraw aliquots of the stressed and control samples.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.
-
Data Analysis:
-
Calculate the percentage of the remaining intact this compound at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining drug versus time.
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Thermodynamic Solubility Assay Workflow.
Caption: Forced Degradation Study Workflow.
References
Technical Guide: 2-Butyl-8-bromoquinoline (CAS No. 651315-09-2)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical compound 2-butyl-8-bromoquinoline. Initial searches have confirmed its unique Chemical Abstracts Service (CAS) number as 651315-09-2 [1]. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific molecule.
At present, there are no published studies detailing the synthesis, biological activity, quantitative data (such as IC50 or binding affinity), or its involvement in specific signaling pathways. Therefore, the core requirements for a detailed technical whitepaper, including quantitative data tables and specific experimental protocols, cannot be met for 2-butyl-8-bromoquinoline itself.
To provide a useful resource, this guide will instead focus on a generalized, plausible synthetic approach for 2-butyl-8-bromoquinoline based on established methods for the synthesis of structurally related bromoquinolines. The experimental protocol provided below is a hypothetical pathway and should be treated as a starting point for research and development, requiring optimization and validation in a laboratory setting.
General Synthetic Approach for 2-Alkyl-8-Bromoquinolines
The synthesis of 2-alkyl-8-bromoquinolines can be envisioned through several established organic chemistry reactions. A common and effective method for creating the quinoline core is the Doebner-von Miller reaction or similar cyclization strategies, followed by functionalization. Below is a potential synthetic workflow.
Experimental Workflow: Proposed Synthesis of 2-Butyl-8-bromoquinoline
Caption: Proposed synthetic workflow for 2-butyl-8-bromoquinoline.
Detailed Hypothetical Experimental Protocol
This protocol is a general guideline based on the synthesis of similar quinoline derivatives and has not been specifically validated for 2-butyl-8-bromoquinoline.
Objective: To synthesize 2-butyl-8-bromoquinoline from 2-bromoaniline.
Materials:
-
2-Bromoaniline
-
Heptane-2,4-dione
-
Concentrated Sulfuric Acid
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Slowly add concentrated sulfuric acid (catalytic amount) to the solution. Subsequently, add heptane-2,4-dione (1.1 eq) dropwise to the stirred mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Aromatization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers contain the intermediate dihydroquinoline. Add DDQ (1.2 eq) to the organic solution and stir at room temperature until TLC indicates complete aromatization.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the final product, 2-butyl-8-bromoquinoline.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications in Research and Drug Development
While no specific biological activities have been reported for 2-butyl-8-bromoquinoline, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 8-bromoquinoline have been investigated for a range of applications, suggesting potential areas of research for this compound:
-
Intermediates in Organic Synthesis: Bromoquinolines are valuable intermediates for introducing the quinoline moiety into larger, more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Anticancer and Antimicrobial Agents: The quinoline ring system is present in numerous compounds with demonstrated anticancer and antimicrobial properties.
-
Ligands in Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, making these compounds of interest in the development of catalysts and materials with specific electronic properties.
Further research is required to determine if 2-butyl-8-bromoquinoline possesses any of these activities. The lipophilic butyl group at the 2-position may influence its pharmacokinetic properties, potentially enhancing membrane permeability and oral bioavailability compared to smaller analogs.
Conclusion
2-Butyl-8-bromoquinoline (CAS No. 651315-09-2) is a chemical entity for which detailed experimental data is currently lacking in the public domain. This guide has provided a plausible, though hypothetical, synthetic route based on established chemical principles for related compounds. It is hoped that this information will serve as a valuable starting point for researchers interested in the synthesis and evaluation of this and other 2-alkyl-8-bromoquinoline derivatives for applications in drug discovery and materials science. Further experimental work is necessary to validate the proposed synthesis and to explore the chemical and biological properties of this compound.
References
In-Depth Technical Guide: Discovery and Isolation of Novel 2-Alkyl-8-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the various substituted quinolines, 2-alkyl-8-bromoquinoline derivatives are emerging as a promising class of compounds with potential therapeutic applications. The presence of the alkyl group at the 2-position and the bromine atom at the 8-position provides a unique combination of lipophilicity and electronic properties, which can be fine-tuned to optimize pharmacological activity and selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of novel 2-alkyl-8-bromoquinolines, intended to serve as a valuable resource for researchers in the field of drug discovery and development.
Quinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The antitumor mechanisms of quinoline derivatives are diverse and can involve the alkylation of DNA, inhibition of key enzymes like c-Met kinase and epidermal growth factor receptor (EGFR), and interference with vascular endothelial growth factor (VEGF) signaling.[1] Some have also been shown to inhibit P-glycoprotein, a key player in multidrug resistance.[1] Furthermore, certain bromoquinoline compounds have exhibited potent and broad-spectrum antifungal activity.[2][3]
Synthetic Strategies for 2-Alkyl-8-Bromoquinolines
The synthesis of the 2-alkyl-8-bromoquinoline scaffold can be achieved through several established synthetic methodologies for quinoline ring formation, followed by or incorporating the introduction of the alkyl and bromo substituents. Key strategies include the Combes, Doebner-von Miller, and Friedländer reactions, as well as modern cross-coupling techniques like the Suzuki and Negishi reactions.
Classical Quinoline Syntheses
1. Doebner-von Miller Reaction:
This reaction involves the condensation of an aniline (in this case, 2-bromoaniline) with an α,β-unsaturated aldehyde or ketone. The α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of an aldehyde (e.g., acetaldehyde to form crotonaldehyde for the synthesis of 2-methylquinolines).[4][5]
General Experimental Protocol (Hypothetical):
To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as ethanol or a biphasic system, a strong acid catalyst like hydrochloric acid or sulfuric acid is added.[6][7] An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde for a 2-methyl group, 1.2 eq) is then added portion-wise, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, neutralized with a base (e.g., sodium carbonate), and the product is extracted with an organic solvent.
2. Combes Quinoline Synthesis:
The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[8] For the synthesis of 2-alkyl-8-bromoquinolines, 2-bromoaniline would be reacted with an appropriate β-diketone.
General Experimental Protocol (Hypothetical):
2-Bromoaniline (1.0 eq) and a β-diketone (e.g., acetylacetone for a 2,4-dimethyl derivative, 1.1 eq) are mixed in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.[8] The mixture is heated, and the reaction is monitored by TLC. Work-up involves pouring the reaction mixture onto ice, neutralizing with a base, and extracting the product.
3. Friedländer Annulation:
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). To synthesize a 2-alkyl-8-bromoquinoline, a 2-amino-3-bromobenzaldehyde or a 2-amino-3-bromophenyl alkyl ketone would be the required starting material.
General Experimental Protocol (Hypothetical):
A 2-amino-3-bromobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone for a 2-methylquinoline, excess) are heated in the presence of a base (e.g., sodium hydroxide) or an acid catalyst. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified.
Modern Cross-Coupling Methodologies
For the synthesis of more complex or novel 2-alkyl-8-bromoquinolines, palladium-catalyzed cross-coupling reactions are invaluable tools. These methods typically start from a pre-formed 8-bromo-2-haloquinoline (e.g., 8-bromo-2-chloroquinoline).
1. Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., an alkylboronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
General Experimental Protocol (Hypothetical):
To a solution of 8-bromo-2-chloroquinoline (1.0 eq) and an alkylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and the product is purified.
2. Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex.[9] This method is particularly useful for the introduction of alkyl groups.
General Experimental Protocol (Hypothetical):
An alkylzinc reagent is prepared in situ from the corresponding alkyl halide and activated zinc. In a separate flask, 8-bromo-2-chloroquinoline (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are dissolved in an anhydrous solvent like THF under an inert atmosphere. The freshly prepared alkylzinc reagent is then added, and the reaction is stirred at room temperature or with gentle heating.[10][11] The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.
Isolation and Purification
The isolation and purification of the synthesized 2-alkyl-8-bromoquinolines are critical steps to obtain compounds of high purity for characterization and biological evaluation. Common techniques include:
-
Extraction: After quenching the reaction, the product is typically extracted from the aqueous phase using an appropriate organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.
-
Column Chromatography: Flash column chromatography is a widely used method for the purification of quinoline derivatives.[12][13] The choice of stationary phase (typically silica gel) and eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for achieving good separation.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain highly pure crystalline material.
Characterization
The structural elucidation and confirmation of the synthesized novel 2-alkyl-8-bromoquinolines are performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the arrangement of atoms in the molecule.[14][15][16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Table 1: Hypothetical Spectroscopic Data for a Novel 2-Propyl-8-bromoquinoline
| Data Type | Description |
| ¹H NMR | δ (ppm): 8.10 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 2.90 (t, 2H, -CH₂-), 1.80 (m, 2H, -CH₂-), 1.00 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): 162.5, 147.0, 136.0, 133.0, 129.0, 128.5, 127.0, 122.0, 121.0, 40.0, 24.0, 14.0 |
| MS (EI) | m/z: 263/265 (M⁺, M⁺+2, bromine isotope pattern) |
Biological Evaluation and Signaling Pathways
Novel 2-alkyl-8-bromoquinoline derivatives should be subjected to a battery of in vitro and in vivo assays to evaluate their potential therapeutic activities.
Anticancer Activity
-
Cytotoxicity Assays: The antiproliferative activity of the compounds can be assessed against a panel of human cancer cell lines using assays such as the MTS or MTT assay.[1]
-
Mechanism of Action Studies: For active compounds, further studies can be conducted to elucidate the mechanism of action. This may involve:
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.[1]
-
Apoptosis Assays: To investigate if the compounds induce programmed cell death.
-
Kinase Inhibition Assays: To screen for inhibitory activity against relevant kinases, such as those in the EGFR or VEGF signaling pathways.[17]
-
Tubulin Polymerization Assays: To determine if the compounds interfere with microtubule dynamics.[18]
-
Antimicrobial Activity
-
Minimum Inhibitory Concentration (MIC) Determination: The antibacterial and antifungal activity can be determined by measuring the MIC against a range of pathogenic bacteria and fungi.[19]
-
Mechanism of Action Studies: For compounds with significant antimicrobial activity, studies can be performed to identify the cellular target, which could involve investigating effects on DNA gyrase, cell wall synthesis, or other essential microbial processes.
Visualizations
DOT Language Diagrams
Caption: General workflow for the synthesis, isolation, and characterization of 2-alkyl-8-bromoquinolines.
Caption: Potential anticancer signaling pathway targeted by 2-alkyl-8-bromoquinoline derivatives.
Conclusion
The discovery and development of novel 2-alkyl-8-bromoquinolines represent a promising avenue for the identification of new therapeutic agents. This technical guide has outlined the key synthetic strategies, isolation and purification techniques, and characterization methods for this class of compounds. The provided hypothetical experimental protocols and data serve as a foundation for researchers to design and execute their own synthetic and evaluation studies. Further exploration of the structure-activity relationships and elucidation of the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of 2-alkyl-8-bromoquinolines.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tau.ac.il [tau.ac.il]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 19. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical and computational studies of 8-Bromo-2-butylquinoline
An In-depth Technical Guide on the Proposed Theoretical and Computational Studies of 8-Bromo-2-butylquinoline
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific theoretical or computational studies directly focused on this compound. This guide, therefore, outlines a proposed framework for such studies, drawing methodologies and example data from research on closely related bromoquinoline analogs. It is intended to serve as a strategic resource for researchers, scientists, and drug development professionals initiating investigations into this compound.
Introduction
Quinolines and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of a bromine atom and an alkyl chain, as in this compound, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. This guide proposes a synergistic approach, combining computational modeling and experimental validation, to thoroughly characterize this compound.
Proposed Computational and Theoretical Workflow
A systematic computational investigation is essential to predict the molecular properties and potential bioactivity of this compound prior to extensive experimental work. The following workflow outlines a logical progression for in silico analysis.
Caption: Proposed computational workflow for this compound.
Physicochemical Properties
The initial step in the computational analysis involves the prediction of fundamental physicochemical properties. These parameters are crucial for understanding the compound's behavior in biological systems. While specific data for this compound is unavailable, the table below presents computed properties for the parent compound, 8-Bromoquinoline, as an illustrative example of the data that would be generated.
| Property | Predicted Value (for 8-Bromoquinoline) | Data Source |
| Molecular Formula | C9H6BrN | PubChem[1] |
| Molecular Weight | 208.05 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 206.96836 Da | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for similar 2-alkyl-8-bromoquinolines. The following protocol is based on the synthesis of 8-bromo-2-methylquinoline and would likely be modified for the introduction of a butyl group.
Experimental Protocol: Synthesis of 8-Bromo-2-alkylquinoline (General Procedure)
-
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.
-
A mixture of the appropriate α,β-unsaturated aldehyde or ketone (e.g., for a butyl group, a derivative of hexenal) (0.06 mol) and a nitroaromatic compound (e.g., 2-bromonitrobenzene, 0.01 mol) is slowly added with stirring over 1 hour.
-
The reaction mixture is stirred at 100°C (373 K) for an additional 2.5 hours.
-
An equimolar amount of anhydrous ZnCl2 is added with vigorous stirring for 30 minutes.
-
After the reaction is complete, the solution is cooled in an ice bath.
-
The crude solid is filtered, washed with 2-propanol, and then dissolved in water.
-
The aqueous solution is neutralized with concentrated NH3·H2O to a pH of 8 to precipitate the product.
-
The product is filtered, air-dried, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction analysis.[2]
Caption: Proposed synthesis workflow for this compound.
Structural Characterization: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The data below for 8-Bromo-2-methylquinoline serves as an example of the crystallographic parameters that would be determined for this compound.[2]
| Parameter | Value (for 8-Bromo-2-methylquinoline) |
| Chemical Formula | C10H8BrN |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (º) | 97.678 (4) |
| Volume (ų) | 901.4 (5) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 291 |
| Reflections Collected | 4668 |
| Independent Reflections | 1765 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals suitable for X-ray analysis are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol).[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD). Data is collected at a specific temperature (e.g., 291 K) using a specific radiation source (e.g., Mo Kα).[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F². An absorption correction (e.g., multi-scan) is applied.[2]
Potential Biological Activity and Screening
Derivatives of 8-hydroxyquinoline have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[3] The presence of the bromo-substituent on the quinoline core suggests that this compound could be a candidate for biological screening.
Caption: Proposed workflow for biological screening.
Conclusion
While direct experimental or computational data on this compound is currently lacking, this guide provides a comprehensive framework for its investigation. By leveraging established computational methods, synthetic protocols, and biological screening assays, researchers can systematically characterize this novel compound. The proposed workflow, from in silico prediction to experimental validation, offers a robust strategy for elucidating the physicochemical properties, structure, and potential therapeutic applications of this compound, thereby contributing to the broader field of medicinal chemistry and drug discovery.
References
Preliminary Biological Screening of 8-Bromo-2-butylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel synthetic compound, 8-Bromo-2-butylquinoline. Lacking specific experimental data for this molecule, this document provides a detailed, evidence-based framework derived from established methodologies for the evaluation of quinoline derivatives. Quinoline scaffolds are known to exhibit a wide range of biological activities, including significant antimicrobial and anticancer properties.[1] This guide proposes a tiered screening cascade, commencing with broad antimicrobial and anticancer cytotoxicity assessments, followed by more focused mechanistic assays. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to support researchers in evaluating the therapeutic potential of this compound and analogous heterocyclic compounds.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, antifungal, and antimalarial effects. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of their biological profiles. The subject of this guide, this compound, is a novel entity for which no biological data has been reported. This document serves as a roadmap for its initial biological evaluation, drawing upon established protocols for similar molecules. The proposed screening is designed to efficiently identify and characterize potential therapeutic activities, focusing on two primary areas of high relevance for quinoline derivatives: antimicrobial and anticancer efficacy.
Tiered Screening Strategy
A logical, tiered approach is recommended to systematically evaluate the biological potential of this compound. This strategy ensures that resources are allocated efficiently, with broad primary screens leading to more specific and mechanistically informative secondary assays for promising activities.
Antimicrobial Screening
The initial assessment of antimicrobial properties will be conducted using a panel of clinically relevant bacterial strains.
Experimental Protocol: Agar Well Diffusion Assay
This method serves as a qualitative primary screen to detect antibacterial activity.[2]
-
Microorganism Preparation: Inoculate Mueller-Hinton Broth (MHB) with selected bacterial strains (refer to Table 1) and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard.
-
Plate Preparation: Uniformly spread the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar plates.
-
Compound Application: Add a 50 µL solution of this compound (1 mg/mL in DMSO) to each well.
-
Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Zone of Inhibition
Note: The following data is hypothetical and for illustrative purposes only.
| Table 1: Preliminary Antimicrobial Activity (Zone of Inhibition in mm) | | :--- | :---: | :---: | :---: | :---: | | Compound | Concentration | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | | this compound | 1 mg/mL | 18 | 15 | 11 | | Ciprofloxacin (Positive Control) | 10 µg/mL | 25 | 30 | 22 | | DMSO (Negative Control) | - | 0 | 0 | 0 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
For compounds showing activity in the primary screen, the MIC is determined using the broth microdilution method.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing MHB to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculation: Add a standardized bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Include wells with bacteria only (growth control) and wells with media only (sterility control).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Screening
The evaluation of anticancer potential begins with a general cytotoxicity screen against a representative cancer cell line, followed by a broader panel if activity is observed.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Use doxorubicin as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
Note: The following data is hypothetical and for illustrative purposes only.
| Table 2: Anticancer Activity (IC50 in µM) | | :--- | :---: | :---: | :---: | :---: | | Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HFF-1 (Normal Fibroblast) | | this compound | 12.5 | 8.2 | 25.1 | > 100 | | Doxorubicin (Positive Control) | 0.8 | 1.1 | 1.5 | 2.3 |
Mechanistic Insights: Apoptosis Induction Pathway
Should this compound demonstrate significant and selective anticancer activity, further studies to elucidate its mechanism of action would be warranted. Many quinoline derivatives induce apoptosis by inhibiting topoisomerase I, leading to DNA damage and the activation of the p53 tumor suppressor pathway.[5]
Conclusion
This guide provides a robust framework for the initial biological evaluation of this compound. The proposed tiered screening approach, beginning with broad antimicrobial and anticancer assays, allows for an efficient assessment of its therapeutic potential. The detailed protocols and data presentation formats are intended to ensure consistency and comparability of results. Positive findings from this preliminary screening would justify progression to more advanced in vitro mechanistic studies and subsequent in vivo models.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Optimization of 8-Bromo-2-butylquinoline Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 8-Bromo-2-butylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis. This document outlines a proposed optimized protocol and discusses key parameters for further optimization, including catalyst selection, reaction temperature, and reaction time. The presented data is collated from established methodologies for structurally similar compounds to provide a robust starting point for synthesis and optimization in a research setting.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic compounds with a wide range of biological activities and material properties. The this compound scaffold is of particular interest due to the presence of a bromine atom at the 8-position, which can serve as a handle for further functionalization through cross-coupling reactions, and a butyl group at the 2-position, which can influence the molecule's lipophilicity and steric profile. The Doebner-von Miller reaction provides a convergent and efficient route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] This application note details a protocol adapted from the successful synthesis of the closely related 8-Bromo-2-methylquinoline and provides a framework for its optimization.
Synthesis Workflow
The synthesis of this compound can be achieved via a Doebner-von Miller reaction between 2-bromoaniline and an α,β-unsaturated aldehyde, 2-hexenal. The 2-hexenal can be generated in situ from the aldol condensation of butanal. The general workflow for the synthesis and optimization is depicted below.
Caption: Synthesis and optimization workflow for this compound.
Experimental Protocols
Proposed Optimized Synthesis of this compound
This protocol is adapted from the synthesis of 8-Bromo-2-methylquinoline and is a starting point for optimization.
Materials:
-
2-Bromoaniline
-
Butanal
-
Hydrochloric acid (18%)
-
Zinc chloride (anhydrous)
-
2-Bromonitrobenzene (oxidizing agent, optional)
-
Boric acid
-
Ammonia solution (concentrated)
-
2-Propanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml).
-
Heat the mixture to reflux.
-
Slowly add a mixture of butanal (0.06 mol) and optionally, an oxidizing agent like 2-bromonitrobenzene (0.01 mol), over a period of 1 hour with continuous stirring.
-
Continue to stir the reaction mixture at reflux (approximately 100 °C) for an additional 3-4 hours.
-
Add an equimolar amount of anhydrous zinc chloride with vigorous stirring for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the crude solid and wash it with 2-propanol.
-
Dissolve the solid in water and neutralize the solution to a pH of 8 with a concentrated ammonia solution.
-
The precipitated product can be collected by filtration, washed with water, and air-dried.
Purification Protocol
-
The crude this compound can be purified by column chromatography on silica gel.[2]
-
A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be optimized based on TLC analysis, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect the fractions containing the pure product, as indicated by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation for Optimization
To optimize the synthesis of this compound, a systematic investigation of reaction parameters is recommended. The following tables provide a template for organizing the experimental data.
Table 1: Catalyst Screening for the Synthesis of this compound
| Entry | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | HCl (conc.) | 4 | 100 | Data to be collected | Data to be collected |
| 2 | H₂SO₄ (conc.) | 4 | 100 | Data to be collected | Data to be collected |
| 3 | ZnCl₂ (10) | 4 | 100 | Data to be collected | Data to be collected |
| 4 | FeCl₃ (10) | 4 | 100 | Data to be collected | Data to be collected |
| 5 | SnCl₄ (10) | 4 | 100 | Data to be collected | Data to be collected |
| 6 | p-TsOH (10) | 4 | 100 | Data to be collected | Data to be collected |
Note: The Doebner-von Miller reaction is catalyzed by both Brønsted and Lewis acids.[1]
Table 2: Effect of Temperature on the Synthesis of this compound
| Entry | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Optimal Catalyst | 4 | 80 | Data to be collected | Data to be collected |
| 2 | Optimal Catalyst | 4 | 100 | Data to be collected | Data to be collected |
| 3 | Optimal Catalyst | 4 | 120 | Data to be collected | Data to be collected |
Table 3: Effect of Reaction Time on the Synthesis of this compound
| Entry | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Optimal Catalyst | 2 | Optimal Temp | Data to be collected | Data to be collected |
| 2 | Optimal Catalyst | 4 | Optimal Temp | Data to be collected | Data to be collected |
| 3 | Optimal Catalyst | 6 | Optimal Temp | Data to be collected | Data to be collected |
| 4 | Optimal Catalyst | 8 | Optimal Temp | Data to be collected | Data to be collected |
Signaling Pathways and Logical Relationships
The Doebner-von Miller reaction mechanism involves a series of logical steps, including Michael addition, cyclization, and dehydration/aromatization. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
Caption: Simplified reaction pathway for the Doebner-von Miller synthesis.
Conclusion
The provided protocol, based on the Doebner-von Miller reaction, offers a solid foundation for the successful synthesis of this compound. Systematic optimization of the catalyst, temperature, and reaction time, guided by the data collection templates, will enable researchers to maximize the yield and purity of the target compound. The versatility of the bromo substituent opens up avenues for further derivatization, making this a valuable building block for drug discovery and materials science research.
References
Application Notes and Protocols for 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-butylquinoline is a valuable chemical intermediate in the synthesis of a wide range of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic organic chemistry, with a focus on its application in drug discovery and development.
Key Applications
The primary utility of this compound lies in its role as a building block for the synthesis of novel compounds with potential therapeutic applications. The bromo-substituent at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for the derivatization of the quinoline core.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Quinoline derivatives have been extensively investigated as anticancer agents.[2][5]
-
Infectious Diseases: The quinoline ring is a key component of several antimalarial and antibacterial drugs.[1][6]
-
Neurodegenerative Diseases: Certain quinoline-based compounds have shown potential in the treatment of Alzheimer's and Parkinson's diseases.
-
Inflammation and Pain: The scaffold has been explored for the development of novel anti-inflammatory and analgesic agents.[1]
Data Presentation
| Entry | Aryl/Alkenyl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-2-butylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-butylquinoline | 80-90 |
| 3 | 3-Pyridinylboronic acid | 8-(3-Pyridinyl)-2-butylquinoline | 75-85 |
| 4 | (E)-2-Phenylvinylboronic acid | 8-((E)-2-Phenylvinyl)-2-butylquinoline | 70-80 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. These protocols are based on established procedures for similar substrates and may require optimization for specific target molecules.[7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or alkenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Synthesis
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Diagram 3: Logical Relationship in Drug Discovery
Caption: Role of this compound in a drug discovery pipeline.
References
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 8-Bromo-2-butylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. The 8-bromoquinoline scaffold, in particular, serves as a versatile intermediate in the synthesis of novel therapeutic agents. While specific data on 8-Bromo-2-butylquinoline is limited in publicly available literature, its structural features—a lipophilic butyl group at the 2-position and a bromine atom at the 8-position—suggest potential applications in several areas of drug discovery, including oncology, neuroscience, and infectious diseases. The bromine atom at the 8-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
These application notes provide a detailed overview of the potential therapeutic applications, synthetic protocols, and experimental methodologies for this compound and its closely related analogs. The information is compiled to guide researchers in exploring the medicinal chemistry potential of this compound.
Potential Therapeutic Applications
Based on the known biological activities of structurally related 8-bromoquinolines and 2-alkylquinolines, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Numerous brominated quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] The mechanism of action for some of these compounds involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] The lipophilic butyl group in this compound may enhance its cell permeability and interaction with hydrophobic pockets in biological targets.
-
Neurological Disorders: The quinoline scaffold is a key component of several drugs targeting the central nervous system. Modifications on the quinoline ring can modulate their activity on various receptors and enzymes implicated in neurological diseases.
-
Anti-infective Properties: Quinolines have a long history as anti-infective agents, with well-known examples in antimalarial and antibacterial drugs. The 8-bromo substitution could be explored for the development of new anti-infective compounds.
Quantitative Data on Related Compounds
Due to the absence of specific data for this compound, the following table summarizes the antiproliferative activity of closely related brominated 8-hydroxyquinoline derivatives against various cancer cell lines. This data can serve as a benchmark for future studies on this compound and its derivatives.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | [1][2] |
| HeLa | 8.9 | [1][2] | |
| HT29 | 10.2 | [1][2] | |
| 7-Bromo-8-hydroxyquinoline | C6 | 15.4 | [1][2] |
| HeLa | 18.2 | [1][2] | |
| HT29 | 25.6 | [1][2] | |
| 5,7-Dicyano-8-hydroxyquinoline | C6 | 7.1 | [1][2] |
| HeLa | 9.8 | [1][2] | |
| HT29 | 11.5 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Doebner-von Miller Reaction
This protocol is a hypothetical adaptation of the Doebner-von Miller reaction for the synthesis of the title compound.
Materials:
-
2-Bromoaniline
-
Hexanal
-
Hydrochloric acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Propanol
-
Ammonia solution (NH₃·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline (0.1 mol) in 100 mL of 18% hydrochloric acid.
-
Heat the solution to reflux.
-
Slowly add a mixture of hexanal (0.12 mol) to the refluxing solution over a period of 1 hour with constant stirring.
-
Continue refluxing and stirring for an additional 4 hours.
-
Add an equimolar amount of anhydrous ZnCl₂ to the reaction mixture and stir vigorously for 30 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the crude solid and wash it with cold 2-propanol.
-
Dissolve the solid in water and neutralize the solution to a pH of 8 with a concentrated ammonia solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay
This protocol describes a standard method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, C6)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the Experimental Workflow:
Caption: Workflow for the MTT antiproliferative assay.
Potential Signaling Pathway Involvement
Based on the activity of related brominated quinolines as topoisomerase I inhibitors, a potential mechanism of action for this compound could involve the disruption of the DNA replication and repair process, leading to apoptosis in cancer cells.
Hypothetical Signaling Pathway:
Caption: Hypothetical pathway for anticancer activity.
Conclusion
This compound represents an intriguing, yet underexplored, molecule in medicinal chemistry. The synthetic accessibility and the known biological activities of its structural analogs suggest that it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols and conceptual frameworks are intended to serve as a foundation for researchers to initiate their investigations into the medicinal chemistry applications of this compound. Further synthesis, biological evaluation, and SAR studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for the Quantification of 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 8-Bromo-2-butylquinoline, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure accuracy, precision, and reliability in research, quality control, and drug development settings.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and formulation analysis. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of this compound is presented below.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on volatility and polarity, quantification by mass-to-charge ratio. |
| Instrumentation | HPLC system with a C18 column and UV detector. | GC system with a capillary column coupled to a mass spectrometer. |
| Sample Type | Reaction mixtures, pure substance, formulations. | Volatile and thermally stable samples. |
| Quantitation Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The compound is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3.2.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Run Time: 10 minutes
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.5. Calibration and Quantification
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).
-
Inject the sample solutions and determine the concentration of this compound using the calibration curve.
Data Presentation
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 0.1 | 15,234 | 1.8 |
| 1 | 151,987 | 1.2 |
| 10 | 1,525,643 | 0.8 |
| 50 | 7,632,115 | 0.5 |
| 100 | 15,245,890 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS provides a highly sensitive and selective method for the quantification of this compound. The compound is vaporized and separated on a capillary column, followed by ionization and detection by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Internal Standard (e.g., 2-chloronaphthalene)
-
Volumetric flasks, pipettes, and autosampler vials.
4.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass spectrometer detector (Electron Ionization - EI).
-
Data acquisition and processing software.
4.2.3. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 207, 209 (for this compound), and the characteristic ion for the internal standard.
4.2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards (0.01, 0.1, 1, 10, 50 µg/mL) by diluting the stock solution. Add a constant concentration of the internal standard to each.
-
Sample Preparation: Dissolve the sample in dichloromethane to an estimated concentration within the calibration range. Add the internal standard.
4.2.5. Calibration and Quantification
-
Inject the working standard solutions.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
-
Perform a linear regression analysis.
-
Inject the sample solutions and calculate the concentration based on the calibration curve.
Data Presentation
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | %RSD |
| 0.01 | 0.025 | 4.5 |
| 0.1 | 0.248 | 3.2 |
| 1 | 2.512 | 2.1 |
| 10 | 25.05 | 1.5 |
| 50 | 125.6 | 1.1 |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical relationship of analytical principles for this compound.
Synthesis of 2-Alkyl-8-Bromoquinolines: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-alkyl-8-bromoquinolines, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the Doebner-von Miller reaction, a reliable method for the preparation of substituted quinolines.
Introduction
Quinolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of an alkyl group at the 2-position and a bromine atom at the 8-position of the quinoline ring can significantly influence the molecule's biological activity and chemical properties. The Doebner-von Miller reaction provides a robust and versatile approach to construct the quinoline scaffold from anilines and α,β-unsaturated carbonyl compounds.[1][2] This protocol details the synthesis of 2-alkyl-8-bromoquinolines using 2-bromoaniline as the starting material.
Reaction Principle
The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[2] The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product. By varying the α,β-unsaturated carbonyl compound, different alkyl substituents can be introduced at the 2-position of the quinoline ring.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-alkyl-8-bromoquinolines. Specific examples for the synthesis of 2-methyl-8-bromoquinoline and 8-bromoquinoline are detailed below.
Materials:
-
2-Bromoaniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde, acrolein diethyl acetal)
-
Hydrochloric acid (HCl), 18% solution
-
Boric acid (H₃BO₃)
-
An oxidizing agent (e.g., 2-bromonitrobenzene, nitrobenzene, or arsenic acid)
-
Zinc chloride (ZnCl₂), anhydrous
-
Ammonia solution (NH₃·H₂O), concentrated
-
2-Propanol
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, a solution of 2-bromoaniline (1.0 eq) in 18% hydrochloric acid is prepared. Boric acid (1.0 eq) is added to the solution.
2. Addition of Reagents: The solution is heated to reflux. A mixture of the α,β-unsaturated carbonyl compound (1.2 eq) and the oxidizing agent (0.2 eq) is then added slowly to the refluxing solution over a period of 1 hour with continuous stirring.
3. Reaction: The reaction mixture is stirred at reflux for an additional 2.5 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up: After the reaction is complete, an equimolar amount of anhydrous zinc chloride is added, and the mixture is stirred vigorously for 30 minutes. The reaction mixture is then cooled in an ice bath. The crude product, which may precipitate as a solid, is collected by filtration and washed with 2-propanol. The collected solid is dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8.
5. Extraction and Purification: The aqueous solution is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of selected 2-alkyl-8-bromoquinolines.
| 2-Alkyl Substituent | α,β-Unsaturated Carbonyl | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl | Crotonaldehyde | 2-Bromonitrobenzene | 3.5 | 100 (Reflux) | 52 | [3] |
| (H) | Acrolein diethyl acetal | - | 24 | 111 (Reflux) | 90 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-alkyl-8-bromoquinolines.
Caption: General workflow for the synthesis of 2-alkyl-8-bromoquinolines.
Reaction Mechanism
The synthesis of 2-alkyl-8-bromoquinolines via the Doebner-von Miller reaction follows a well-established mechanistic pathway. The diagram below outlines the key steps involved in the formation of the quinoline ring.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Conclusion
The Doebner-von Miller reaction provides an effective and versatile method for the synthesis of 2-alkyl-8-bromoquinolines. The protocol described herein can be adapted for the synthesis of a variety of derivatives by selecting the appropriate α,β-unsaturated carbonyl starting material. This enables the generation of a library of compounds for further investigation in drug discovery and materials science research. Careful control of reaction conditions and purification by column chromatography are essential for obtaining high-purity products.
References
Application Notes and Protocols: 8-Bromo-2-butylquinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The introduction of a bromine atom to the quinoline scaffold can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. While direct studies on 8-Bromo-2-butylquinoline are limited in the available scientific literature, this document provides a detailed overview of the potential applications and experimental protocols for its investigation in cancer research. The information herein is extrapolated from studies on structurally related bromo-quinoline derivatives and serves as a comprehensive guide for initiating research on this novel compound.
The core hypothesis is that this compound, like other bromo-substituted quinolines, may exert its anticancer effects through the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair, such as Topoisomerase I.[1][2][3][4] These compounds have shown efficacy against a variety of cancer cell lines, including those of the cervix, colon, and brain.[1][3]
Potential Applications in Cancer Research
-
Screening for Anticancer Activity: Initial studies would involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound induces cancer cell death, with a focus on apoptosis, cell cycle arrest, and DNA damage pathways.
-
Enzyme Inhibition Assays: Investigating the inhibitory potential of the compound against key cancer-related enzymes, such as Topoisomerase I, based on the activity of similar bromo-quinoline derivatives.[1][2][3][4]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contribution of the bromo and butyl substituents to its anticancer activity.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models of cancer.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various bromo-substituted quinoline derivatives against different cancer cell lines, providing a benchmark for the expected potency of this compound.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | 8.9 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | 7.5 | [1] |
| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 | [1] |
| 7-Bromo-8-hydroxyquinoline | HeLa | 19.4 | [1] |
| 7-Bromo-8-hydroxyquinoline | HT29 | 22.1 | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 7.8 | [2] |
| 6-Bromo-5-nitroquinoline | C6 | >50 | [5] |
| 6-Bromo-5-nitroquinoline | HeLa | 24.1 | [5] |
| 6-Bromo-5-nitroquinoline | HT29 | 12.3 | [5] |
Experimental Protocols
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29, C6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assessment by DNA Laddering
DNA laddering is a hallmark of apoptosis, where endonucleases cleave DNA into fragments that appear as a ladder on an agarose gel.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
TE buffer
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Protocol:
-
Harvest approximately 1-5 x 10^6 treated and untreated cells.
-
Wash the cells with PBS and resuspend the pellet in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet cellular debris.
-
Transfer the supernatant to a new tube and treat with RNase A (100 µg/mL) for 1 hour at 37°C.
-
Treat with Proteinase K (100 µg/mL) for 2 hours at 50°C.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5% agarose gel containing a DNA stain.
-
Visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
Camptothecin (positive control)
-
Stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Gel electrophoresis system and UV transilluminator
Protocol:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and various concentrations of this compound or camptothecin.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
Postulated Signaling Pathway
Caption: Postulated mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 8-Bromo-2-butylquinoline in Antimicrobial Agent Development
Introduction
Quinoline and its derivatives have long been a subject of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core quinoline scaffold can be readily modified at various positions, allowing for the fine-tuning of its pharmacological profile. This document focuses on the potential application of 8-Bromo-2-butylquinoline, a halogenated and alkyl-substituted quinoline derivative, in the development of novel antimicrobial agents. The introduction of a bromine atom at the 8th position and a butyl group at the 2nd position can significantly influence the compound's lipophilicity and electronic properties, which may enhance its antimicrobial efficacy and spectrum of activity.
These notes provide an overview of the potential antimicrobial applications of this compound, along with detailed protocols for its synthesis and antimicrobial evaluation. While specific data on this compound is limited, the methodologies and potential activity are based on established research on similar quinoline derivatives.
Synthesis of this compound
A common method for the synthesis of 2-alkylquinolines is the Doebner-von Miller reaction. For this compound, a plausible synthetic route would involve the reaction of 2-bromoaniline with an α,β-unsaturated aldehyde in the presence of an acid catalyst.
Experimental Protocol: Synthesis via Doebner-von Miller Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1 equivalent) in ethanol.
-
Addition of Reagents: Add a Lewis acid catalyst, such as zinc chloride (0.5 equivalents).
-
Reactant Addition: Slowly add crotonaldehyde (2 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 32 |
| Bacillus subtilis | 6633 | 8 | 16 |
| Escherichia coli | 25922 | 32 | 64 |
| Pseudomonas aeruginosa | 27853 | 64 | >128 |
| Candida albicans | 90028 | 32 | 64 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflows and Potential Mechanisms
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC determination.
Diagram 3: Potential Mechanism of Action - DNA Gyrase Inhibition
Application Notes and Protocols: 8-Bromo-2-butylquinoline as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-butylquinoline is a substituted quinoline derivative that holds significant potential as a versatile ligand in coordination chemistry. The quinoline scaffold is a well-established pharmacophore and a privileged structure in catalysis. The presence of a bromine atom at the 8-position and a butyl group at the 2-position allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. The nitrogen atom of the quinoline ring acts as a primary coordination site, while the bromo substituent can be used for further functionalization or can influence the reactivity of the metal center through electronic effects. This document provides an overview of the potential applications of this compound as a ligand, along with detailed protocols for its synthesis and the preparation of its coordination complexes, based on established methodologies for analogous compounds.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively available in the literature, its properties can be inferred from closely related compounds such as 8-bromo-2-methylquinoline.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄BrN |
| Molecular Weight | 264.16 g/mol |
| Appearance | Pale yellow to brown solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, CHCl₃, THF, Toluene) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-7.2 (m, 5H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 1.8-1.6 (m, 2H, -CH₂-), 1.5-1.3 (m, 2H, -CH₂-), 1.0-0.8 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162-160, 146-144, 137-135, 129-125, 123-121, 40-38, 32-30, 23-21, 14-13 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Doebner-von Miller reactions for the synthesis of 2-alkylquinolines.
Reaction Scheme:
A plausible synthetic route would involve a Combes quinoline synthesis or a related cyclization reaction.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone that can lead to the 2-butylquinoline scaffold (e.g., hept-2-enal). A Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like hydrochloric acid (HCl) is typically used.
-
Reaction: The reaction mixture is heated to reflux in a suitable solvent (e.g., ethanol or acetic acid) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate or ammonia solution).
-
Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis of a Palladium(II) Complex with this compound
Quinoline derivatives are excellent ligands for palladium, forming stable complexes that are often used in catalysis.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) dichloride (PdCl₂(CH₃CN)₂) (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Ligand Addition: To this solution, add a solution of this compound (2.0 eq) in the same solvent dropwise with stirring.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
Isolation: The resulting precipitate is collected by filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like hexane to remove any unreacted ligand.
-
Drying: The complex is dried under vacuum to yield the final product, [PdCl₂(this compound)₂].
Applications in Coordination Chemistry and Catalysis
Complexes of this compound are anticipated to be highly effective catalysts in a variety of organic transformations, particularly in cross-coupling reactions. The butyl group can enhance solubility in organic solvents, while the bromo substituent can be a site for further modification or can electronically influence the catalytic activity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes of quinoline ligands are known to catalyze Suzuki, Heck, and Sonogashira coupling reactions. The following is a representative workflow for a Suzuki coupling reaction.
Table 2: Representative Data for a Palladium-Catalyzed Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | 88 |
(Data is hypothetical and based on typical results for similar quinoline-palladium catalysts.)
Potential in Medicinal Chemistry and Drug Development
The quinoline core is present in numerous FDA-approved drugs. The 8-bromo substitution provides a handle for the synthesis of more complex molecules through cross-coupling reactions, potentially leading to new therapeutic agents. The coordination of such ligands to metal centers can also impart novel biological activities. For instance, metal complexes can act as enzyme inhibitors or as targeted drug delivery vehicles.
The potential mechanism of action for a hypothetical this compound-based drug could involve the inhibition of a key signaling pathway implicated in a disease state.
Conclusion
This compound represents a promising, yet underexplored, ligand for coordination chemistry. Based on the well-established chemistry of related quinoline derivatives, it is anticipated that this ligand and its metal complexes will find significant applications in catalysis and medicinal chemistry. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further experimental investigation is warranted to fully elucidate the properties and applications of this compound and its coordination compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-2-butylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Bromo-2-butylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters can significantly influence the yield of quinoline synthesis. These include the choice of solvent, catalyst, oxidizing agent, reaction temperature, and reaction time. The purity of the starting materials, particularly the 2-bromoaniline, is also crucial.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can arise from various side reactions, including polymerization of the α,β-unsaturated aldehyde, formation of regioisomers of the quinoline, and incomplete cyclization leading to aniline derivatives. Over-oxidation or degradation of the product can also occur under harsh reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel.[1] A suitable eluent system would need to be determined empirically, but a mixture of hexane and ethyl acetate is a common starting point for quinoline derivatives.[1] Recrystallization from a suitable solvent, such as ethanol, may also be an effective purification method.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or impure starting materials. | - Ensure the purity of 2-bromoaniline and the α,β-unsaturated aldehyde using techniques like NMR or GC-MS. - Use freshly distilled aldehydes to avoid polymers. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reactions may require heating to reflux, while others proceed better at lower temperatures to minimize side reactions. | |
| Inefficient catalyst or oxidizing agent. | - Screen different acid catalysts (e.g., HCl, H₂SO₄, Lewis acids). - Experiment with various oxidizing agents (e.g., arsenic pentoxide, nitrobenzene, iodine). | |
| Formation of Multiple Products | Lack of regioselectivity in the cyclization step. | - Modify the reaction conditions, such as the choice of acid catalyst and solvent, to favor the formation of the desired isomer. |
| Side reactions of the aldehyde. | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize polymerization. | |
| Difficult Purification | Presence of highly polar impurities. | - An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. |
| Product co-eluting with impurities during chromatography. | - Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. | |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid). | - Reduce the reaction temperature and/or use a milder acid catalyst. - Minimize the reaction time once the starting material is consumed (monitor by TLC). |
Experimental Protocols
General Protocol for the Synthesis of this compound (Doebner-von Miller Approach)
This protocol is a generalized procedure based on the synthesis of similar quinoline derivatives and should be optimized for the specific target molecule.
Materials:
-
2-Bromoaniline
-
2-Heptenal (or another suitable α,β-unsaturated aldehyde)
-
Hydrochloric Acid (HCl)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Solvent (e.g., ethanol, water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline in a mixture of the chosen solvent and concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-heptenal and the oxidizing agent in the same solvent to the refluxing mixture over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of 8-Bromo-2-butylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-2-butylquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. For larger scales or challenging separations, centrifugal partition chromatography can also be employed.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Combes reaction?
A2: Crude this compound synthesized via the Combes reaction may contain several impurities, including:
-
Unreacted 2-bromoaniline: A starting material that can be carried through the synthesis.
-
Unreacted 3-heptanone (or other β-diketone): The other starting material in the Combes synthesis.
-
Schiff base intermediate: An intermediate formed from the condensation of the aniline and the diketone that may not have fully cyclized.
-
Regioisomers: Depending on the symmetry of the β-diketone, a regioisomer (e.g., 4-butyl-8-bromoquinoline) could be formed.
-
Polymeric materials: Acid-catalyzed side reactions can sometimes lead to the formation of tar-like polymeric byproducts.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and a pure standard (if available), you can track the separation of the desired product from impurities. A successful purification will show the desired compound as a single spot with a distinct Rf value in the collected fractions.
Q4: My purified this compound is a colored oil/solid. Is this expected?
A4: While highly pure quinolines are often colorless or pale yellow, the presence of minor impurities can sometimes impart a yellow or brownish color. If the compound's analytical data (NMR, MS) is clean, a slight coloration may be acceptable for many applications. However, a dark color often indicates the presence of persistent impurities, and further purification may be necessary.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough. This compound, being a basic heterocycle, can interact strongly with the acidic silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If increasing the polarity of the eluent does not work, consider adding a small amount of a more polar solvent like methanol (e.g., 1-2%) or a few drops of triethylamine to the eluent system to compete with the basicity of the quinoline and reduce its interaction with the silica gel.
-
Issue 2: The separation between the product and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system using TLC. Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find a system that gives a good separation between the product spot and the impurity spot (a ΔRf of at least 0.2 is ideal).
-
Consider using a different stationary phase. If silica gel does not provide good separation, alumina (neutral or basic) may be a better option for basic compounds like quinolines.
-
Issue 3: The compound appears to be decomposing on the column.
-
Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Use neutral or basic alumina as the stationary phase instead of silica gel.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too good a solvent.
-
Solution:
-
Try a different solvent or a mixed solvent system. A common technique for bromoquinolines is to use a mixture of water and an alcohol (e.g., ethanol or isopropanol) to prevent the formation of oily substances.[1]
-
Ensure that the solution is not too concentrated.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good a solvent even at low temperatures.
-
Solution:
-
Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
If using a single solvent, try adding a "non-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.
-
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (or neutral alumina) using a slurry method with the initial, least polar eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent, such as pure hexane or a mixture with a small percentage of ethyl acetate (e.g., Hexane:EtOAc 98:2).
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for bromoquinolines include ethanol, isopropanol, or a mixture of an alcohol with water.
-
-
Dissolution:
-
Place the crude this compound in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification of Bromoquinolines
| Purification Method | Stationary Phase | Eluent System | Compound Example |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | 8-Bromoquinoline |
| Column Chromatography | Alumina | Hexane / Dichloromethane | Bromo-substituted quinoline |
| Centrifugal Partition Chromatography | N/A | Heptane-Water-Acetonitrile | 2-Alkylquinolines |
| Centrifugal Partition Chromatography | N/A | Heptane-Acetonitrile-Methanol | 2-Alkylquinolines |
Table 2: Expected Purity and Yield for Similar Compounds
| Compound | Purification Method | Purity | Yield |
| 2-Alkylquinolines | Centrifugal Partition Chromatography | >99% | Not specified |
| 8-Bromo-2-methylquinoline | Recrystallization (from ethanol) | Suitable for X-ray | 52% (overall synthesis)[2] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Alkyl-8-Bromoquinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkyl-8-bromoquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-alkyl-8-bromoquinolines, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature. Note that the amination of 2-methyl-8-bromoquinoline is typically conducted between 60°C and 120°C[1]. |
| Suboptimal reagent concentration | - Adjust the molar ratio of reactants. For the synthesis of 8-bromoquinoline, acrolein diethyl acetal is used in a 2.5:1 molar ratio to o-bromoaniline[2]. | |
| Ineffective catalyst | - Ensure the catalyst is active. - Consider using alternative catalysts such as copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate for amination steps following the synthesis[1]. | |
| Poor choice of solvent | - The choice of solvent is critical. For the cyclization to form 2-methyl-8-bromoquinoline, solvents like hydrochloric acid, sulfuric acid, or chlorobenzene can be used[1]. | |
| Formation of Side Products/Impurities | Undesired side reactions | - Optimize the reaction temperature; careful temperature control can suppress the formation of isomers[3]. - Use a moderator. In the synthesis of 2-methyl-8-bromoquinoline, moderators such as glacial acetic acid, hydrochloric acid, ferric sulfite, or boric acid can be employed[1]. |
| Presence of starting materials in the final product | - Ensure the reaction goes to completion by monitoring with TLC. - Improve purification methods. Column chromatography with a hexane and ethyl acetate solvent system is often effective[2]. | |
| Formation of di-bromo derivatives | - Control the stoichiometry of the brominating agent. Using more than the required equivalents of N-bromosuccinimide (NBS) can lead to di-bromination[3]. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup | - Adjust the pH of the aqueous layer to 7-8 with sodium carbonate to ensure the product is in its neutral form before extraction[2]. |
| Emulsion formation during extraction | - Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Ineffective purification | - Utilize column chromatography with an appropriate solvent system. A common eluent is a mixture of hexane and ethyl acetate[2]. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing the 2-alkyl-8-bromoquinoline core?
A1: A prevalent method is the Doebner-von Miller reaction, which involves the cyclization of an o-bromoaniline with an α,β-unsaturated aldehyde or ketone. For instance, 2-methyl-8-bromoquinoline can be prepared through the reaction of o-bromoaniline with crotonaldehyde in the presence of an oxidizing agent and a moderator[1].
Q2: What are the typical oxidizing agents and moderators used in this synthesis?
A2: A variety of oxidizing agents can be used, including nitrobenzene, 2-nitrobromobenzene, ceric ammonium nitrate, vanadic acid, or iron oxide. Moderators help to control the reaction and can include glacial acetic acid, hydrochloric acid, ferric sulfite, or boric acid[1].
Q3: What reaction conditions are recommended for the synthesis of 8-bromoquinoline from o-bromoaniline?
A3: A general procedure involves reacting o-bromoaniline with acrolein diethyl acetal in a 1N HCl solution. The reaction mixture is typically refluxed at 111°C for 24 hours[2].
Q4: How can I minimize the formation of isomeric impurities?
A4: Careful control of the reaction temperature is crucial to suppress the formation of unwanted isomers. For example, in the bromination of isoquinoline, maintaining a low temperature (between -26°C and -18°C) is key to preventing the formation of 8-bromoisoquinoline when 5-bromoisoquinoline is the desired product[3].
Q5: What is a suitable method for purifying the crude 2-alkyl-8-bromoquinoline product?
A5: Column chromatography is a highly effective method for purification. A typical stationary phase is silica gel, and the mobile phase is often a mixture of hexane and ethyl acetate[2].
Experimental Protocols
Synthesis of 2-Methyl-8-bromoquinoline
This protocol is based on the cyclization reaction of o-bromoaniline and crotonaldehyde[1].
Materials:
-
o-Bromoaniline
-
Crotonaldehyde
-
18% HCl solution
-
Sulfuric acid
-
Ferric sulfite
-
Ceric ammonium nitrate
Procedure:
-
To 8.60g (0.05mol) of o-bromoaniline, add 50mL of 18% HCl solution, 5mL of sulfuric acid, and 0.05mol of ferric sulfite.
-
Heat the mixture to approximately 40°C with stirring.
-
Continue heating to about 100°C.
-
Add a mixture of 0.012mol of ceric ammonium nitrate and slowly drop in 4.20g (0.06mol) of crotonaldehyde.
-
Allow the reaction to proceed for approximately 3.0 hours.
-
After the reaction is complete, proceed with aftertreatment to isolate the 2-methyl-8-bromoquinoline.
Expected Yield: 61.0%[1].
General Procedure for Synthesis of 8-Bromoquinoline
This protocol describes a general method for synthesizing 8-bromoquinoline[2].
Materials:
-
o-Bromoaniline
-
Acrolein diethyl acetal
-
1N HCl solution
-
Solid Na2CO3
-
Dichloromethane
-
Anhydrous Na2SO4
Procedure:
-
Add 1N HCl solution (82.5 mL) to a round-bottomed flask containing o-bromoaniline (~1 mmol).
-
Add acrolein diethyl acetal (2.5 mmol).
-
Reflux the reaction mixture at 111°C for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture to a pH of 7-8 with solid Na2CO3.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a hexane and ethyl acetate solvent mixture.
Visualizations
Experimental Workflow for 2-Alkyl-8-Bromoquinoline Synthesis
Caption: A generalized workflow for the synthesis, workup, and purification of 2-alkyl-8-bromoquinolines.
References
Technical Support Center: Synthesis of 8-Bromo-2-butylquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2-butylquinoline. The primary focus is on identifying and mitigating the formation of side reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for the synthesis of 2-alkylquinolines, such as this compound, is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (in this case, 2-bromoaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of a 2-butylquinoline, the required reactant is 2-heptenal, which is typically formed in situ from the acid-catalyzed aldol condensation of butanal.
Q2: What are the expected major side products in the synthesis of this compound via the Doebner-von Miller reaction?
A2: The primary side products encountered during the Doebner-von Miller synthesis of this compound include:
-
Polymers of Butanal: The acidic conditions required for the reaction can promote the polymerization of butanal, leading to a complex mixture of high molecular weight byproducts. This is often a significant contributor to low yields of the desired quinoline.[1]
-
Reduced Aldehyde Species: The α,β-unsaturated aldehyde (2-heptenal) can act as an oxidizing agent in the final aromatization step of the quinoline ring formation. Consequently, the aldehyde itself is reduced, leading to the formation of 2-heptanol or other saturated carbonyl compounds.
-
Over-alkylation or Other Isomers: While less common, under certain conditions, there is a possibility of forming other isomers or products from undesired side reactions of the intermediates.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-bromoaniline and butanal derivatives in the final product mixture.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Minimizing the polymerization of butanal is crucial for improving the yield of this compound. Key strategies include:
-
Slow Addition of Aldehyde: Adding the butanal slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring polymerization.
-
Control of Reaction Temperature: Maintaining a consistent and optimized reaction temperature is critical. Higher temperatures can accelerate polymerization.
-
Use of a Biphasic System: A two-phase solvent system can be employed to sequester the aldehyde in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[1]
Q4: What analytical techniques are recommended for identifying the main product and side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of product spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components of the reaction mixture, including the desired product, unreacted starting materials, and smaller side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified main product and major side products.
-
High-Performance Liquid Chromatography (HPLC): For purification and quantification of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Excessive polymerization of butanal.- Incomplete reaction.- Suboptimal reaction temperature. | - Add butanal dropwise to the reaction mixture.- Consider using a biphasic solvent system to reduce polymerization.[1]- Monitor the reaction by TLC to ensure completion.- Optimize the reaction temperature; avoid excessive heat. |
| Presence of a Tarry, Insoluble Residue | - Extensive polymerization of the aldehyde. | - Modify the reaction conditions to be milder (lower temperature, slower addition of aldehyde).- Improve stirring to ensure homogeneity and prevent localized overheating. |
| Difficulty in Purifying the Final Product | - Presence of multiple, closely related side products. | - Employ column chromatography with a carefully selected solvent gradient.- Consider derivatization of the product to facilitate separation, followed by removal of the derivatizing group.- Utilize preparative HPLC for challenging separations. |
| Formation of an Unexpected Isomer | - Non-regioselective cyclization. | - While less common for this specific synthesis, adjusting the acid catalyst and reaction conditions may influence regioselectivity. |
Quantitative Data on Product and Side Product Distribution
The following table provides illustrative data on the expected product distribution under different hypothetical reaction conditions. Note: This data is representative and intended for troubleshooting purposes, as specific quantitative yields for this exact synthesis are not widely reported.
| Reaction Condition | Yield of this compound (%) | Polymeric Byproducts (%) | Other Side Products (%) |
| A: Standard (Butanal added at once) | 35 | 50 | 15 |
| B: Slow Addition of Butanal | 55 | 30 | 15 |
| C: Biphasic Solvent System | 65 | 20 | 15 |
Experimental Protocol: Doebner-von Miller Synthesis of this compound
Materials:
-
2-Bromoaniline
-
Butanal
-
Hydrochloric acid (concentrated)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-bromoaniline and concentrated hydrochloric acid in ethanol is prepared.
-
The mixture is heated to reflux.
-
Butanal is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, the oxidizing agent is added cautiously.
-
The reaction mixture is refluxed for an additional 4-6 hours, monitoring the progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Butylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of 2-butylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the electrophilic bromination of 2-butylquinoline?
The electrophilic bromination of quinoline itself typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline, as the benzene ring is more susceptible to electrophilic attack than the pyridine ring. The 2-butyl group is an electron-donating group, which is expected to activate the carbocyclic (benzene) ring towards electrophilic substitution. Therefore, the major products are anticipated to be 5-bromo-2-butylquinoline and 8-bromo-2-butylquinoline . The exact ratio of these isomers can be influenced by the reaction conditions.
Q2: What are the recommended brominating agents for this reaction?
Several brominating agents can be employed for the bromination of quinolines. The choice of reagent can influence the selectivity and reactivity of the reaction. Common options include:
-
Bromine (Br₂): Often used in the presence of a strong acid like sulfuric acid. This is a potent brominating system but can sometimes lead to over-bromination or side reactions.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[1][2] It is often used in solvents like acetonitrile or dichloromethane and can be initiated by light or a radical initiator for different reaction pathways.[1][3] For electrophilic aromatic substitution, it is often used with an acid catalyst.
-
Tribromoisocyanuric acid (TBCA): A stable, crystalline solid that can serve as an efficient source of electrophilic bromine.[4]
Q3: What are the typical reaction conditions for the bromination of a substituted quinoline?
Reaction conditions can be optimized based on the chosen brominating agent and the desired outcome. Below is a summary of typical conditions for similar substrates.
| Parameter | Condition | Notes |
| Brominating Agent | Br₂ or NBS | NBS is generally milder and may offer better regioselectivity.[1][2] |
| Solvent | Sulfuric acid, Acetonitrile, Dichloromethane (DCM), Carbon tetrachloride (CCl₄) | The choice of solvent depends on the brominating agent and reaction temperature. |
| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) or strong protic acids (e.g., H₂SO₄) | Often required to activate the bromine for electrophilic attack. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction rate and improve selectivity. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by techniques like TLC or GC-MS. |
Q4: What are the potential side products in the bromination of 2-butylquinoline?
Potential side products can include:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-2-butylquinolines.
-
Other positional isomers: While 5- and 8-bromo isomers are expected to be major, other isomers might form in smaller quantities.
-
Products of benzylic bromination: If using NBS with a radical initiator, bromination at the benzylic position of the butyl group (the carbon adjacent to the quinoline ring) is a possibility.[3][5]
Q5: How can I purify the brominated product?
Column chromatography is the most common method for separating the desired product from unreacted starting material, isomers, and other side products. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. Recrystallization can be used for further purification of solid products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently activated brominating agent.2. Reaction temperature is too low.3. Inactive catalyst. | 1. Add a suitable Lewis or protic acid catalyst.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a fresh or newly opened batch of catalyst. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction temperature is too high.2. Highly reactive brominating agent. | 1. Lower the reaction temperature (e.g., to 0 °C or below).2. Switch to a milder brominating agent, such as NBS.[1][2] |
| Formation of dibrominated products | 1. Excess of brominating agent.2. Prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Evidence of benzylic bromination (reaction at the butyl chain) | 1. Use of NBS with a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV light. | 1. If aromatic bromination is desired, conduct the reaction in the dark and without a radical initiator. Use polar solvents and an acid catalyst to favor the electrophilic pathway. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is designed for the regioselective monobromination of 2-butylquinoline.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butylquinoline (1.0 eq) in acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired bromo-2-butylquinoline isomers.
Visualizations
Caption: Experimental workflow for the bromination of 2-butylquinoline using NBS.
Caption: Troubleshooting decision tree for optimizing bromination of 2-butylquinoline.
References
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
enhancing the stability of 8-Bromo-2-butylquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 8-Bromo-2-butylquinoline in solution during their experiments.
Troubleshooting Unstable this compound Solutions
Issue: Rapid degradation of this compound is observed in solution, indicated by discoloration, precipitation, or unexpected analytical results.
This guide provides a systematic approach to identifying and mitigating the root causes of instability.
Potential Cause 1: Photodegradation
The C-Br bond in aromatic compounds can be susceptible to cleavage upon exposure to light, particularly UV light, leading to the formation of radical species and subsequent degradation.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a dimly lit environment or under yellow light.
-
Evaluate Photostability: If photodegradation is suspected, perform a comparative experiment with a light-exposed and a light-protected sample. Analyze both by HPLC to quantify the extent of degradation.
Potential Cause 2: Oxidative Degradation
The butyl group at the 2-position of the quinoline ring is a potential site for oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species in the solvent, or trace metal ion contaminants that can catalyze oxidation reactions.
Troubleshooting Steps:
-
De-gas Solvents: Before preparing solutions, sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use High-Purity Solvents: Solvents of lower purity may contain peroxide impurities that can initiate oxidation. Use freshly opened bottles of high-purity, HPLC-grade, or anhydrous solvents.
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Consider Antioxidants: If compatible with the experimental system, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit oxidative degradation.
Potential Cause 3: pH-Mediated Hydrolysis
Extreme pH conditions (highly acidic or basic) can promote the hydrolysis of the bromo-substituent or other reactions involving the quinoline ring.
Troubleshooting Steps:
-
Control pH: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system, if compatible with the experiment.
-
Avoid Strong Acids and Bases: If the experimental protocol requires acidic or basic conditions, consider the stability of this compound at the target pH by performing a preliminary stability study.
-
Water Content: For non-aqueous solutions, use anhydrous solvents to minimize the risk of hydrolysis.
Potential Cause 4: Thermal Degradation
Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Troubleshooting Steps:
-
Controlled Temperature Storage: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[1] For solids, freezer storage is also recommended.
-
Avoid Excessive Heat: During experimental procedures, avoid unnecessary heating of the solution. If heating is required, use the lowest effective temperature for the shortest possible duration.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation in my solution?
A1: Initial signs of degradation can include a change in color (e.g., from colorless to yellow or brown), the formation of a precipitate, or a decrease in the expected peak area and the appearance of new peaks in your HPLC chromatogram.
Q2: What is the recommended solvent for dissolving this compound for long-term storage?
Q3: How can I quickly check if my compound is degrading?
A3: A simple method is to use thin-layer chromatography (TLC) to compare a fresh solution with your stored solution. The appearance of new spots or a significant decrease in the intensity of the main spot suggests degradation. For a more quantitative assessment, HPLC-UV analysis is the recommended method.
Q4: Are there any known incompatible materials I should avoid?
A4: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases as they can promote the degradation of quinoline derivatives.[2] Also, be mindful of potential interactions with other components in your experimental setup.
Q5: My experiment requires a protic solvent like ethanol or methanol. How can I enhance stability in this case?
A5: When using protic solvents, it is especially important to control for other factors. Use high-purity, anhydrous solvents if possible, de-gas the solvent, protect the solution from light, and store it at a low temperature. Prepare the solution fresh before each experiment if significant instability is observed.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways and the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by the ability of the method to separate the main peak from any degradation products, which can be confirmed using samples from the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl (60 °C) | 24 | ||
| 0.1 M NaOH (60 °C) | 24 | ||
| 3% H₂O₂ (RT) | 24 | ||
| Heat (80 °C) | 48 | ||
| UV Light (254 nm) | 24 |
(Note: This table should be populated with experimental data.)
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical workflow for troubleshooting the instability of this compound solutions.
References
Technical Support Center: Purification of Crude 8-Bromo-2-butylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 8-Bromo-2-butylquinoline by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC solvent system for this compound?
A good starting point for developing a Thin Layer Chromatography (TLC) solvent system is a mixture of a non-polar and a moderately polar solvent. For this compound, a common choice would be a mixture of hexanes and ethyl acetate. Start with a relatively non-polar mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate to achieve an optimal retention factor (Rf) for the product. An ideal Rf value for the product spot is typically between 0.25 and 0.40 to ensure good separation on a column.
Q2: What are the most common impurities I might encounter in a crude sample of this compound synthesized via the Doebner-von Miller reaction?
The Doebner-von Miller synthesis of quinolines involves the reaction of an aniline (in this case, 2-bromoaniline) with an α,β-unsaturated carbonyl compound. Common impurities may include:
-
Unreacted 2-bromoaniline.
-
Polymerized byproducts from the α,β-unsaturated aldehyde or ketone.
-
Partially reacted intermediates.
-
Other regioisomers of the quinoline, depending on the reaction conditions.
These impurities will likely have different polarities from the desired product and should be separable by column chromatography.
Q3: My crude product is a dark, oily residue. How should I prepare it for loading onto a silica gel column?
If your crude this compound is an oil, it is recommended to use a "dry loading" technique. Dissolve the crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). To this solution, add a small amount of silica gel (typically 2-3 times the mass of the crude product) and thoroughly mix. Remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column. This method prevents the sample from dissolving in the mobile phase in a concentrated band at the top of the column, which can lead to poor separation.
Q4: Is this compound stable on silica gel?
Generally, quinoline derivatives are stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive compounds. If you suspect your compound is degrading on the column (e.g., you observe streaking on TLC or recover low yields of the desired product), you can consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Troubleshooting Guides
Problem 1: Poor Separation on the Column
Symptoms:
-
Product fractions are contaminated with impurities.
-
TLC analysis of the collected fractions shows overlapping spots.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to elute too quickly. Try a less polar solvent system (i.e., a higher ratio of hexanes to ethyl acetate). Conversely, if the compounds are not moving down the column, increase the polarity of the eluent. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, this ratio should be even lower. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any cracks or bubbles. |
| Sample Band too Diffuse | The initial band of the sample at the top of the column was too wide. This can be caused by dissolving the sample in too much solvent before loading or using a solvent that is too strong. Dry loading is recommended to achieve a narrow sample band. |
Problem 2: Product is Not Eluting from the Column
Symptoms:
-
After running a large volume of the mobile phase, the desired product is not observed in the collected fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solvent System is too Non-polar | The eluent may not be strong enough to move the product down the column. Gradually increase the polarity of the mobile phase. For example, if you started with 95:5 hexanes:ethyl acetate, try switching to 90:10 or 85:15. |
| Compound Degradation on Silica | The product may be unstable on silica gel and has decomposed. To test for this, spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely occurring. Consider using a different stationary phase like alumina or deactivated silica. |
| Compound is Insoluble in the Mobile Phase | While unlikely if a proper TLC workup was performed, the product could be precipitating at the top of the column. This is more common with highly crystalline compounds. Ensure the chosen eluent is a good solvent for the target compound. |
Experimental Protocols
Protocol 1: TLC Analysis of Crude this compound
-
Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 90:10 hexanes:ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The product, being an aromatic compound, should be UV active.
-
Analysis: Calculate the Rf value for each spot. The ideal solvent system will give the product an Rf of approximately 0.25-0.40 and good separation from major impurities.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and uniform bed.
-
Sample Loading: Prepare the crude sample for dry loading as described in the FAQs. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Elution: Carefully add the mobile phase to the column and begin elution. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative TLC Data for Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity 1 (less polar) | Rf of Major Impurity 2 (more polar) | Observations |
| 95:5 | 0.15 | 0.25 | 0.05 | Poor separation between product and more polar impurity. |
| 90:10 | 0.30 | 0.45 | 0.12 | Good separation between all components. Suitable for column chromatography. |
| 80:20 | 0.55 | 0.70 | 0.35 | Rf of product is too high, may co-elute with the less polar impurity on a column. |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
Technical Support Center: Synthesis of 8-Bromo-2-butylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 8-Bromo-2-butylquinoline.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are most suitable for the large-scale synthesis of this compound?
A1: For the synthesis of quinolines, several classical methods like the Doebner-von Miller, Skraup, and Friedländer reactions are well-established. When considering a scale-up, the Doebner-von Miller reaction is often a viable choice. It involves the reaction of an aniline (2-bromoaniline) with an α,β-unsaturated carbonyl compound. This method can be more amenable to scale-up compared to the Skraup synthesis, which often involves highly exothermic and vigorous reaction conditions.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges include managing reaction exotherms, ensuring efficient mixing of potentially viscous reaction mixtures, dealing with the safe handling of hazardous reagents like strong acids, and developing a robust and scalable purification method to replace laboratory-scale techniques like column chromatography.
Q3: Are there any specific safety precautions to consider during scale-up?
A3: Yes, safety is paramount. The Skraup reaction, for instance, can be extremely violent. When scaling up any quinoline synthesis involving strong acids and oxidizing agents, it is crucial to have precise temperature control, adequate cooling capacity, and a thorough understanding of the reaction's thermal profile to prevent runaway reactions. Proper personal protective equipment (PPE) and containment systems are essential.
Q4: How can the purification of this compound be adapted for a larger scale?
A4: While column chromatography is common in the lab, it is often not practical for large quantities. At scale, consider crystallization, distillation (if the product is thermally stable), or salt formation followed by crystallization. A workup procedure involving neutralization and extraction, followed by crystallization from a suitable solvent system, is a common industrial approach.
Troubleshooting Guides
Low Yield
Q: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What could be the cause?
A: Several factors can contribute to lower yields during scale-up:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirrer design and speed are appropriate for the vessel size and viscosity of the reaction mixture.
-
Poor Temperature Control: Exothermic reactions can be harder to control at scale. If the temperature rises too high, it can lead to product decomposition or the formation of byproducts. A gradual addition of reagents can help manage the exotherm.
-
Incomplete Reaction: Longer reaction times may be necessary at a larger scale to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
Impurity Formation
Q: I am observing significant impurity peaks in my crude product analysis after scaling up. How can I identify and mitigate these?
A: Increased impurity formation at scale can be due to:
-
Side Reactions: Higher temperatures or prolonged reaction times can favor the formation of polymeric materials or other side products.
-
Starting Material Quality: Ensure the purity of your starting materials (2-bromoaniline and the corresponding α,β-unsaturated ketone) is consistent and high, as impurities can be carried through and affect the reaction.
-
Workup Issues: During workup, incomplete neutralization or extraction can leave residual acids or byproducts that co-crystallize with your product. Ensure pH is carefully controlled and extractions are efficient.
Physical Product Quality Issues
Q: The isolated product is a dark, tarry material instead of the expected solid. What can I do?
A: The formation of tar is a common issue in quinoline synthesis, especially with methods like the Skraup reaction.
-
Reaction Temperature: Overheating is a primary cause of tar formation. Maintain strict temperature control throughout the reaction.
-
Oxidizing Agent: If using an oxidizing agent, ensure it is added in a controlled manner.
-
Workup: A steam distillation of the basified reaction mixture can sometimes be employed to isolate the product from the tarry residue, if the product is steam-volatile.
Experimental Protocols
Lab-Scale Synthesis of this compound (Adapted from 8-Bromo-2-methylquinoline synthesis)
This protocol is adapted from a known procedure for a similar compound and should be optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (0.05 mol) in 18% HCl (50 ml).
-
Reagent Addition: Heat the solution to reflux. Slowly add a mixture of 3-hepten-2-one (an exemplary precursor for the butyl group, 0.06 mol) and an oxidizing agent like 2-bromonitrobenzene (0.01 mol) over 1 hour with stirring.
-
Reaction: Maintain the reaction at reflux (around 100 °C) for an additional 3-4 hours.
-
Workup: Cool the reaction mixture in an ice bath. Filter the crude solid and wash it with a small amount of cold 2-propanol. Dissolve the solid in water and neutralize to a pH of 8 with concentrated ammonia solution.
-
Isolation: Cool the neutralized solution, filter the precipitated solid, and air-dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Proposed Pilot-Scale Synthesis Workflow
This is a generalized workflow for scaling up the synthesis. Specific parameters must be determined through process development studies.
Caption: Pilot-scale synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for scale-up issues.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Proposed Pilot-Scale Parameters
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Proposed) | Key Considerations for Scale-Up |
| Batch Size | 0.05 - 0.1 mol | 10 - 50 mol | Increased reaction volume and mass. |
| Solvent Volume | 50 - 100 mL | 20 - 100 L | Heat transfer efficiency decreases as volume increases. |
| Reaction Temperature | ~100 °C (Reflux) | 100 - 120 °C (Jacketed Reactor) | Precise temperature control is critical to avoid exotherms. |
| Reagent Addition | Manual, rapid | Automated, slow addition | Controlled addition to manage heat generation. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure homogeneity in a larger, more viscous medium. |
| Typical Yield | 50-70% (unoptimized) | Target: >60% (optimized) | Yield optimization is a key goal of process development. |
| Purification Method | Recrystallization/Chromatography | Recrystallization/Distillation | Chromatography is generally not viable at this scale. |
Table 2: Reagent Quantities for Different Scales (Illustrative)
| Reagent | Lab-Scale (0.1 mol) | Pilot-Scale (20 mol) |
| 2-Bromoaniline | 17.2 g | 3.44 kg |
| 3-Hepten-2-one | 13.5 g | 2.7 kg |
| 18% HCl | 100 mL | 20 L |
| Ammonia Solution | As required for pH 8 | As required for pH 8 |
Navigating the Synthesis of Quinolines: A Technical Support Center for Minimizing Impurities
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science. However, the path to pure compounds is often fraught with challenges, from tarry messes to isomeric mixtures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of quinoline synthesis and achieve higher purity in your products.
Troubleshooting Guides: A Synthesis-Specific Approach
This section provides detailed troubleshooting for common issues encountered in the most prevalent quinoline synthesis methods.
Skraup Synthesis
The Skraup synthesis, while classic, is notorious for its often violent exothermic nature and the formation of significant amounts of tar.[1][2]
FAQ 1: My Skraup reaction is too vigorous and producing a lot of tar. How can I control it?
Answer: The highly exothermic nature of the Skraup reaction is a primary contributor to tar formation.[2] Effective temperature control is crucial.
-
Moderating the Reaction: The addition of a mediating agent like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[3] Boric acid can also be used to moderate the reaction.
-
Gradual Addition: Instead of adding all reactants at once, a gradual, controlled addition of sulfuric acid to the mixture of aniline, glycerol, and the oxidizing agent can help manage the exotherm.
-
External Cooling: Have an ice bath ready to cool the reaction vessel if the temperature rises too quickly.
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reactant Mixture: To the flask, add aniline and glycerol.
-
Moderator: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Oxidizing Agent: Add nitrobenzene, which also acts as a solvent.[3]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. Monitor the temperature closely and use an ice bath to maintain a controlled temperature.
-
Heating: After the addition is complete, heat the mixture cautiously to initiate the reaction. Once initiated, the reaction is typically self-sustaining. If it becomes too vigorous, remove the heat source and cool as necessary.
-
Completion and Workup: After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to complete the reaction.
-
Purification: Allow the mixture to cool, then carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline. The quinoline can then be isolated by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
dot
Caption: Workflow for a controlled Skraup synthesis.
Doebner-von Miller Synthesis
A common pitfall in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to lower yields.[1]
FAQ 2: I'm getting low yields in my Doebner-von Miller reaction and a lot of polymeric material. What can I do?
Answer: The primary cause is the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone under the acidic conditions.
-
In Situ Generation: One effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from the corresponding saturated aldehydes or ketones via an aldol condensation. This keeps the concentration of the reactive unsaturated species low at any given time, minimizing polymerization.
-
Choice of Acid: While strong Brønsted acids are typically used, exploring Lewis acids like tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can sometimes offer milder conditions and improved yields.[4]
-
Temperature Control: Maintaining the lowest effective temperature for the reaction can also help to suppress polymerization side reactions.
dot
Caption: Troubleshooting low yields in Doebner-von Miller synthesis.
Combes Synthesis
Regioselectivity can be a significant issue in the Combes synthesis when using unsymmetrical β-diketones, leading to a mixture of isomeric quinoline products.
FAQ 3: My Combes synthesis with an unsymmetrical β-diketone is giving me a mixture of regioisomers. How can I improve the selectivity?
Answer: The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors.
-
Steric Hindrance: The cyclization step is sensitive to steric hindrance. A bulkier substituent on the aniline or the diketone will favor the formation of the less sterically hindered product.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the position of electrophilic attack during cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can also impact the regioselectivity. It is often necessary to screen different acids to find the optimal conditions for a specific set of reactants.
Friedländer Synthesis
Similar to the Combes synthesis, the Friedländer synthesis can suffer from a lack of regioselectivity when using unsymmetrical ketones.[5] Additionally, harsh reaction conditions can lead to side reactions and reduced yields.
FAQ 4: How can I control the regioselectivity of my Friedländer synthesis with an unsymmetrical ketone?
Answer: Controlling which α-carbon of the ketone reacts is key to achieving high regioselectivity.
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, certain Lewis acids may preferentially coordinate to one of the carbonyl groups in a dicarbonyl compound, influencing the site of reaction.[6] Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the selective formation of the Friedländer product.[6]
-
Reaction Conditions: Milder reaction conditions can sometimes improve regioselectivity. This includes using less harsh acids or bases and lower reaction temperatures.
-
Substrate Modification: In some cases, modifying the ketone substrate to favor reaction at a specific α-position can be a viable strategy.
FAQ 5: My Friedländer synthesis is giving low yields, especially when I try to scale it up. What are the common causes and solutions?
Answer: High temperatures and strong acid or base catalysis, often employed in the Friedländer synthesis, can lead to side reactions and degradation of starting materials and products, particularly on a larger scale.
-
Catalyst Optimization: Many modern protocols utilize milder catalysts to improve yields and reduce side reactions. A wide range of Lewis acids (e.g., FeCl₃, ZnCl₂, Bi(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been successfully employed.[7] Heterogeneous solid acid catalysts like Montmorillonite K-10 and zeolites offer the advantages of easy separation and recyclability.[8]
-
Solvent-Free and Greener Conditions: In some cases, the Friedländer synthesis can be performed under solvent-free conditions or in greener solvents like water, which can lead to improved yields and a more environmentally friendly process.
-
Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter for the reaction, often leading to excellent yields and purity under mild conditions.[9]
Table 1: Effect of Catalyst on the Friedländer Synthesis of a Quinoline Derivative
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Neat | 150 | 6 | 45 |
| p-TsOH | Ethanol | Reflux | 4 | 85 |
| In(OTf)₃ | Neat | 80 | 1 | 92[6] |
| Montmorillonite K-10 | Ethanol | Reflux | 2 | 89[8] |
| [Hbim]BF₄ | Neat | 100 | 0.5 | 95[9] |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
General Purification Strategies
Regardless of the synthetic method, purification is a critical step in obtaining high-purity quinoline derivatives.
FAQ 6: What are the general steps for purifying my crude quinoline derivative?
Answer: A multi-step approach is often necessary to achieve high purity.
-
Initial Workup: This typically involves quenching the reaction, neutralizing any acidic or basic catalysts, and extracting the crude product into an organic solvent. Washing the organic layer with water and brine helps to remove inorganic impurities.
-
Column Chromatography: Flash column chromatography is a powerful technique for separating the desired quinoline derivative from unreacted starting materials, byproducts, and tarry materials. A silica gel stationary phase is commonly used, with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) as the mobile phase.
-
Recrystallization: For solid quinoline derivatives, recrystallization is an excellent final purification step.[10] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. Common recrystallization solvents include ethanol, methanol, acetone, and mixtures of solvents like ethyl acetate/hexane.
dot
Caption: A general workflow for the purification of quinoline derivatives.
By understanding the common pitfalls of each synthetic method and employing the appropriate troubleshooting strategies and purification techniques, researchers can significantly improve the purity and yield of their quinoline derivatives, paving the way for more reliable and reproducible results in their scientific endeavors.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
comparing spectral data of 8-Bromo-2-butylquinoline with analogs
A Comprehensive Comparison of the Spectral Data of 8-Bromo-2-butylquinoline and Its Analogs
This guide provides a detailed comparative analysis of the spectral data for this compound and its structurally related analogs: 8-bromoquinoline, 2-butylquinoline, and 8-bromo-2-methylquinoline. Due to the limited availability of experimental data for this compound, its spectral characteristics are predicted based on the established data of its analogs. This comparison is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of quinoline derivatives.
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The structural analogs considered in this guide are 8-bromoquinoline, which lacks the butyl group at the 2-position; 2-butylquinoline, which lacks the bromine atom at the 8-position; and 8-bromo-2-methylquinoline, which has a methyl group instead of a butyl group at the 2-position. Understanding the spectral differences and similarities between these compounds can aid in the structural elucidation of novel quinoline derivatives and in predicting their physicochemical properties.
Comparative Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for this compound and its analogs. The data for the analogs is based on experimental findings, while the data for this compound is predicted.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | Butyl Group (CH₂, CH₂, CH₂, CH₃) | Other |
| This compound (Predicted) | ~7.3 | ~8.0 | ~8.0 | ~7.3 | ~7.7 | ~2.9 (α), ~1.8 (β), ~1.4 (γ), ~0.9 (δ) | - |
| 8-bromoquinoline | 8.93 | 8.20 | 7.85 | 7.42 | 7.78 | - | H-2: 7.58 |
| 2-butylquinoline [1] | 7.17 | 7.94 | 7.65 | 7.36 | 7.56 | 2.87 (α), 1.65-1.73 (β), 1.29-1.39 (γ), 0.86 (δ) | H-8: 7.94 |
| 8-bromo-2-methylquinoline [2] | 7.33 | 8.02 | 8.02 | 7.33 | 7.73 | - | CH₃: 2.82 |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Butyl Group (α, β, γ, δ) |
| This compound (Predicted) | ~162 | ~121 | ~136 | ~128 | ~129 | ~127 | ~126 | ~133 | ~147 | ~39, ~32, ~22, ~14 |
| 8-bromoquinoline | 151.1 | 122.2 | 136.5 | 128.9 | 130.0 | 127.1 | 126.7 | 133.4 | 147.9 | - |
| 2-butylquinoline [1] | 163.1 | 121.3 | 136.1 | 127.4 | 128.7 | 126.7 | 125.6 | 129.3 | 147.8 | 39.0, 32.2, 22.6, 14.0 |
| 8-bromo-2-methylquinoline | - | - | - | - | - | - | - | - | - | - |
Note: Complete ¹³C NMR data for 8-bromo-2-methylquinoline was not available in the searched sources.
Table 3: Mass Spectrometry Data (m/z of Major Fragments)
| Compound | Molecular Ion [M]⁺ | [M-Br]⁺ | [M-C₄H₉]⁺ | Other Key Fragments |
| This compound (Predicted) | 263/265 (approx. 1:1) | 184 | 206/208 | 128, 155, 220 |
| 8-bromoquinoline [3] | 207/209 (approx. 1:1) | 128 | - | 101, 75 |
| 2-butylquinoline | 185 | - | 128 | 143, 156, 144[4] |
| 8-bromo-2-methylquinoline | 221/223 (approx. 1:1) | 142 | 206/208 | 115, 128 |
Table 4: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C-H (Aromatic) | C=C, C=N (Aromatic) | C-H (Aliphatic) | C-Br |
| This compound (Predicted) | ~3050 | ~1600, ~1500 | ~2950, ~2870 | ~650 |
| 8-bromoquinoline | ~3060 | ~1580, ~1490 | - | ~660 |
| 2-butylquinoline | ~3060 | ~1600, ~1500 | ~2955, ~2870 | - |
| 8-bromo-2-methylquinoline | ~3050 | ~1590, ~1495 | ~2920 | ~655 |
Experimental Protocols
The following are general methodologies for the key experiments cited. Specific parameters may vary depending on the instrumentation and laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for quinoline derivatives, typically using an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups and bond vibrations within the molecule.
Visualizations
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow used to compare the spectral data of this compound with its analogs.
Caption: Logical workflow for the comparative spectral analysis.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general experimental workflow for obtaining and analyzing spectral data for a given quinoline compound.
Caption: General experimental workflow for spectroscopic analysis.
References
The Anticipated Biological Profile of 8-Bromo-2-butylquinoline: A Comparative Analysis
The quinoline scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline ring at various positions significantly influences its biological efficacy. This comparative guide will focus on the anticipated impact of the 8-bromo and 2-butyl substituents on the biological activity of the quinoline core.
Comparative Analysis of Biological Activities
Based on the existing literature for related compounds, 8-Bromo-2-butylquinoline is predicted to exhibit activity in two primary areas: antimicrobial and anticancer.
Anticipated Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. The presence of an alkyl chain at the C-2 position and a halogen at the C-8 position are both known to influence this activity.
Comparison with 2-Alkyl-Quinolines:
2-Alkyl-4-quinolones are a class of bacterial metabolites with recognized antimicrobial properties.[3] The length of the alkyl chain plays a crucial role in their activity spectrum. For instance, 2-heptyl-4-quinolone N-oxide and 2-nonyl-4-quinolone N-oxide have demonstrated activity against Bacillus cereus with IC50 values in the range of 6.25–25 µg/mL.[3] Furthermore, some 2-alkyl-4-quinolones have shown weak activity against Mycobacterium tuberculosis.[3] The 2-butyl group in this compound is expected to contribute to its antimicrobial potential, likely by enhancing its lipophilicity and ability to interact with bacterial cell membranes.
Comparison with Bromo-Substituted Quinolines:
The introduction of a bromine atom to the quinoline ring has been shown to modulate antimicrobial activity. For example, bromination of 2-heptyl-1(H)-quinolin-4-one at the 3-position resulted in a compound with increased antibiotic activity against Staphylococcus aureus. In another study, the introduction of a bromine atom at the C-12 position of 8-alkyl-berberine derivatives, which contain a quinoline-like isoquinoline core, led to a significant increase in antimicrobial activity against a range of bacteria and fungi.[4] Specifically, 12-bromo-8-n-hexylberberine was significantly more active than the parent berberine against Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, E. coli, and Candida albicans.[4] This suggests that the 8-bromo substitution in this compound could enhance its antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Quinolines and Related Compounds
| Compound | Target Organism | Activity (MIC/IC50) | Reference |
| 2-Heptyl-4-quinolone N-oxide | Bacillus cereus | IC50: 6.25–25 µg/mL | [3] |
| 2-Nonyl-4-quinolone N-oxide | Bacillus cereus | IC50: 6.25–25 µg/mL | [3] |
| 2-n-Octyl-4-hydroxyquinoline N-oxide | Mycobacterium tuberculosis | MIC: 50 µg/mL | [3] |
| 12-Bromo-8-n-hexylberberine | Staphylococcus aureus | 64x more active than berberine | [4] |
| 12-Bromo-8-n-hexylberberine | Bacillus subtilis | 256x more active than berberine | [4] |
| 12-Bromo-8-n-hexylberberine | Salmonella enteritidis | 128x more active than berberine | [4] |
| 12-Bromo-8-n-hexylberberine | E. coli | 16x more active than berberine | [4] |
| 12-Bromo-8-n-hexylberberine | Candida albicans | 32x more active than berberine | [4] |
Anticipated Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of brominated quinoline derivatives. The position and number of bromine substituents, as well as the presence of other functional groups, significantly impact their cytotoxic effects.
Comparison with Bromo-Substituted Quinolines:
Research has shown that brominated 8-hydroxyquinolines exhibit strong antiproliferative activity against various cancer cell lines.[5][6] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[5] Another study reported that 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines with IC50 values of 50.0, 26.2, and 24.1 μM, respectively.[6] These findings strongly suggest that the 8-bromo substituent in this compound is likely to confer significant anticancer properties. The mechanism of action for some of these compounds involves the inhibition of topoisomerase I, a critical enzyme in DNA replication.[5][7]
Table 2: Comparative Anticancer Activity of Bromo-Substituted Quinolines
| Compound | Cell Line | Activity (IC50) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7–25.6 µg/mL | [5] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [7] |
| 6,8-Dibromo-5-nitroquinoline | C6 | 50.0 μM | [6] |
| 6,8-Dibromo-5-nitroquinoline | HT29 | 26.2 μM | [6] |
| 6,8-Dibromo-5-nitroquinoline | HeLa | 24.1 μM | [6] |
Experimental Protocols
While specific protocols for this compound are not available, the following are representative methodologies used for evaluating the biological activities of similar quinoline derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticancer quinoline derivatives and a general workflow for screening biological activity.
Caption: Potential mechanism of anticancer activity for bromo-substituted quinolines.
Caption: General workflow for the synthesis and biological evaluation of novel quinolines.
References
- 1. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of 8-alkyl- and 8-phenyl-substituted berberines and their 12-bromo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 8-bromoquinoline derivatives, with a primary focus on their anticancer properties. The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate objective evaluation against alternative compounds.
Introduction to 8-Bromoquinoline Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the 8-position of the quinoline ring, often in conjunction with other substitutions, has been shown to modulate the biological activity of these compounds significantly. This guide explores the structure-activity relationships (SAR) of these derivatives, providing insights into the chemical modifications that enhance their therapeutic potential.
Anticancer Activity of 8-Bromoquinoline Derivatives
The anticancer activity of 8-bromoquinoline derivatives has been a primary area of investigation. The structure of the quinoline core and the nature of its substituents play a crucial role in determining the cytotoxic and antiproliferative effects of these compounds.
Key Structural Features for Anticancer Activity
Several key structural motifs have been identified as being critical for the anticancer activity of 8-bromoquinoline derivatives:
-
Substitution at the 8-position: The nature of the substituent at the C8 position is a major determinant of activity. The presence of a hydroxyl (-OH) group at this position is strongly correlated with enhanced anticancer potential[1].
-
Bromination Pattern: The position and number of bromine substitutions significantly influence cytotoxicity. Di-bromination, particularly at the C5 and C7 positions in conjunction with an 8-hydroxy group (i.e., 5,7-dibromo-8-hydroxyquinoline), has been shown to impart potent antiproliferative activity against a range of cancer cell lines[1].
-
Other Substituents: The presence of other functional groups, such as cyano (-CN) or methoxy (-OCH3), can also modulate the anticancer activity, likely by altering the electronic and steric properties of the molecule[1].
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 8-bromoquinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | 8.9 | [1] |
| HeLa (Cervical) | 7.2 | [1] | |
| HT29 (Colon) | 6.7 | [1] | |
| 7-Bromo-8-methoxyquinoline | C6 (Rat Brain) | 15.4 | [1] |
| HeLa (Cervical) | 12.8 | [1] | |
| HT29 (Colon) | 14.1 | [1] | |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain) | 10.2 | [1] |
| HeLa (Cervical) | 9.8 | [1] | |
| HT29 (Colon) | 11.5 | [1] | |
| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain) | 25.6 | [1] |
| HeLa (Cervical) | 22.4 | [1] | |
| HT29 (Colon) | 24.1 | [1] |
Note: Lower IC50 values indicate higher potency.
Mechanism of Anticancer Action
Several studies suggest that 8-bromoquinoline derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes.
Topoisomerase I Inhibition
A significant mechanism of action for some of the more potent 8-bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, is the inhibition of Topoisomerase I[1]. This enzyme plays a crucial role in DNA replication and repair by relaxing supercoiled DNA. Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
Caption: Inhibition of Topoisomerase I by 8-bromoquinoline derivatives.
Induction of Apoptosis
Consistent with their ability to induce DNA damage, active 8-bromoquinoline derivatives have been shown to induce apoptosis in cancer cells. This is often evidenced by biochemical markers such as DNA laddering and the release of lactate dehydrogenase (LDH) from compromised cells[1].
Antimicrobial Activity of 8-Bromoquinoline Derivatives
While the primary focus of recent research has been on anticancer applications, the broader class of 8-hydroxyquinolines and their halogenated derivatives are known to possess antimicrobial properties. However, there is a limited amount of publicly available, quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) specifically for a wide range of 8-bromoquinoline derivatives against a diverse panel of bacterial and fungal strains. The available data suggests that halogenation can enhance antimicrobial activity. For instance, 5,7-dibromo-8-hydroxyquinoline has been noted for its antifungal activity. Further research is required to establish a comprehensive structure-activity relationship for the antimicrobial effects of this specific class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 8-bromoquinoline derivatives.
Synthesis of 8-Bromoquinoline Derivatives
A general procedure for the synthesis of 8-bromoquinoline involves the reaction of o-bromoaniline with acrolein diethyl acetal in the presence of 1N HCl, followed by reflux. The crude product is then purified by column chromatography[2]. Substituted derivatives can be synthesized through various methods, including the Skraup or Friedlander synthesis, or by direct bromination of substituted quinolines[3][4].
BrdU Cell Proliferation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-bromoquinoline derivatives for 24-48 hours.
-
BrdU Labeling: Add BrdU solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a substrate for HRP (e.g., TMB) and measure the absorbance at the appropriate wavelength. The intensity of the signal is proportional to the number of proliferating cells.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Treatment: Treat cells with the test compounds in a 96-well plate as described for the proliferation assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with a reaction mixture containing NAD+, lactate, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength. The amount of color produced is proportional to the number of lysed cells.
DNA Laddering Assay for Apoptosis
This assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells after treatment with the test compounds.
-
DNA Extraction: Isolate the genomic DNA from the cells using a suitable DNA extraction kit or protocol.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. DNA from apoptotic cells will appear as a "ladder" of fragments in multiples of approximately 180-200 base pairs.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Analysis: Visualize the DNA bands. An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent supercoiled DNA band compared to the control without the inhibitor.
Caption: General experimental workflow for evaluating 8-bromoquinoline derivatives.
Conclusion
8-Bromoquinoline derivatives, particularly those bearing an 8-hydroxy group and additional halogen substitutions, represent a promising class of compounds with significant anticancer activity. Their mechanism of action appears to be multifactorial, with Topoisomerase I inhibition and induction of apoptosis being key pathways. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new, more potent analogs. While their antimicrobial potential is recognized, further quantitative studies are needed to fully elucidate the SAR for this activity and enable a more direct comparison with existing antimicrobial agents. The detailed experimental protocols provided herein should facilitate the standardized evaluation of novel 8-bromoquinoline derivatives in drug discovery and development programs.
References
A Comparative Guide to the Synthesis of 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 8-Bromo-2-butylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The comparison focuses on the Doebner-von Miller reaction and the Friedländer synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a classic and widely used method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, this method is adapted from a validated protocol for the synthesis of its close analog, 8-bromo-2-methylquinoline.
Experimental Protocol
A solution of 2-bromoaniline (0.05 mol) in concentrated hydrochloric acid (30 mL) and water (30 mL) is heated to 100°C. A mixture of 2-hexenal (0.06 mol) and 2-nitrobromobenzene (0.01 mol) as an oxidizing agent is then added dropwise over a period of 1 hour. The reaction mixture is stirred at 100°C for an additional 4 hours. After cooling to room temperature, the mixture is poured onto ice and neutralized with a concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.
Workflow Diagram
A Comparative Study on the Anticancer Activity of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of three recently developed quinoline derivatives: a quinoline-chalcone hybrid (12e), a 2-morpholino-4-anilinoquinoline (3d), and a quinoline-based benzamide (10a). The objective is to present a clear comparison of their cytotoxic potential, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic promise.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of the selected quinoline derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric Cancer) | 1.38 | [1] |
| HCT-116 (Colon Cancer) | 5.34 | [1] | |
| MCF-7 (Breast Cancer) | 5.21 | [1] | |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver Cancer) | 8.50 | [2] |
| Quinoline-based Benzamide (10a) | HCT116 (Colon Cancer) | Potent, comparable to Entinostat | |
| HT-29 (Colon Cancer) | Potent, comparable to Entinostat |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these quinoline derivatives are provided below.
MTT Assay for Cytotoxicity
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for 48-72 hours.[4]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives for a specified time, then harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing and then incubated at -20°C for at least 2 hours.[1]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are determined from the resulting DNA histogram.
Apoptosis Assay using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives, and both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.[5]
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[8][9] Many anticancer agents, including quinoline derivatives, target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer activity of novel compounds.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 8-Bromo-2-butylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 8-Bromo-2-butylquinoline, a quinoline derivative with potential applications in pharmaceutical research. The focus is on providing a framework for the validation of these methods, in line with the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and reliability in research and development settings.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in the pharmaceutical industry, ensuring that the methods used to measure the identity, purity, strength, and quality of drug substances and products are accurate, reliable, and reproducible.[1][2][3] The key validation parameters, as stipulated by ICH Q2(R2), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful techniques for the analysis of quinoline derivatives. The choice between these methods often depends on the volatility and thermal stability of the analyte and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A reversed-phase HPLC method is often the first choice for the analysis of quinoline derivatives.
Gas Chromatography (GC)
GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity for the identification and quantification of analytes and potential impurities.
Data Presentation: Comparative Validation Parameters
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the analysis of bromoquinoline derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data for a Representative HPLC Method |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte. | The method is specific, with no interfering peaks observed at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition, column temperature). | The method is robust, with % RSD values below 1.5% for all tested variations. |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data for a Representative GC-MS Method |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | The method is highly specific due to the combination of retention time and mass fragmentation pattern. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a concentration range of 0.1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 1.1% Intermediate Precision: 1.6% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., injector temperature, oven temperature program, carrier gas flow). | The method demonstrates good robustness with % RSD values below 1.8% for induced variations. |
Experimental Protocols
Detailed methodologies for representative HPLC and GC-MS methods are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.
Representative HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range.
Representative GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the linear range.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, from planning to ongoing monitoring, as guided by ICH principles.
Caption: A typical workflow for analytical method validation based on ICH guidelines.
Signaling Pathway: Inhibition of DNA Topoisomerase I
Some quinoline derivatives have been shown to exhibit anticancer activity by inhibiting DNA topoisomerase I, an essential enzyme in DNA replication and transcription.[4] The diagram below illustrates the mechanism of action of topoisomerase I and its inhibition.
Caption: Inhibition of DNA Topoisomerase I by a quinoline derivative.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 8-Bromo-2-butylquinoline
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 8-Bromo-2-butylquinoline, a crucial intermediate in pharmaceutical and materials science research. Ensuring high purity is paramount for the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development.[1][] This document outlines the methodologies, presents comparative data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Overview of Purity Assessment Techniques
The purity of a synthesized organic compound can be determined using a variety of analytical methods.[] These techniques can be broadly categorized into chromatographic, spectroscopic, and physical property-based methods.[][3] Each method provides unique information, and often, a combination of techniques is required for a comprehensive purity profile.[4]
-
Chromatographic Methods (HPLC, TLC): These techniques separate the target compound from impurities based on differential partitioning between a stationary and a mobile phase.[3] High-Performance Liquid Chromatography (HPLC) is a powerful quantitative tool for determining the percentage of purity by area.[][5]
-
Spectroscopic Methods (NMR, MS, IR): These methods provide structural confirmation and can detect impurities with different structures.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly effective for identifying and quantifying structurally related impurities, while Mass Spectrometry (MS) confirms the molecular weight.[][3][4]
-
Physical Property Measurement (Melting Point): A sharp melting point range close to the literature value is a classic indicator of high purity for solid compounds.[1][3][4] A broad melting range often suggests the presence of impurities.
Comparative Analysis of Experimental Data
To illustrate the application of these techniques, we present a comparative analysis of a synthesized batch of this compound against both a certified reference standard and a deliberately impure sample.
Table 1: Comparison of Physical and Chromatographic Data
| Parameter | Reference Standard | Synthesized Sample (Batch A) | Impure Sample (Batch B) |
| Appearance | White to off-white solid | White solid | Yellowish solid |
| Melting Point | 63-65 °C | 63-64.5 °C | 58-63 °C |
| HPLC Purity (% Area) | >99.8% | 99.5% | 92.1% |
| HPLC Retention Time | 8.45 min | 8.45 min | 8.46 min |
| Major Impurity Peak (RT) | N/A | 6.21 min (0.3%) | 5.10 min (4.5%) |
Table 2: Comparison of Spectroscopic Data
| Technique | Expected Data (Reference Standard) | Observed Data (Synthesized Sample) | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 1H), 7.89 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 7.21 (d, 1H), 3.05 (t, 2H), 1.85 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) | All expected peaks present. Minor peaks observed at δ 2.5 and δ 3.8, integrating to <0.5%. | The synthesized compound is structurally correct. Minor solvent or starting material residue may be present. |
| Mass Spec (ESI+) | [M+H]⁺ = 264.05/266.05 (Isotopic pattern for Br) | m/z = 264.06 / 266.04 | The molecular weight is confirmed, and the characteristic bromine isotopic pattern is present. |
| FT-IR (KBr) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1580 (C=C, C=N) cm⁻¹ | Peaks at 3055, 2958, 1602, 1581 cm⁻¹. No significant unexpected peaks (e.g., no broad -OH peak). | The functional groups are consistent with the expected structure. The absence of extraneous peaks suggests high purity. |
Visualizing the Assessment Workflow
A systematic workflow is essential for efficiently moving from a synthesized product to a fully characterized and purity-verified compound.
Caption: Workflow for synthesis, purification, and purity analysis.
Decision Framework for Analytical Method Selection
Choosing the right analytical tool depends on the specific question being asked—whether it relates to identity, purity, or quantity.
Caption: Decision tree for selecting the appropriate analytical method.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Procedure:
-
Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the sample into the HPLC system.
-
Run the analysis for a sufficient time (e.g., 15 minutes) to allow all potential impurities to elute.
-
Integrate all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any structurally related impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and compare the chemical shifts (δ) and coupling constants (J) with the expected values for this compound.
-
3. Melting Point Determination
-
Objective: To assess purity based on the sharpness of the melting point range.
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the finely ground, dry solid into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). A pure sample will have a narrow melting range of 1-2 °C.[3]
-
References
Comparative Docking Analysis of Bromo-Substituted Quinoline and Quinazoline Derivatives in Anticancer Research
A comprehensive overview of in-silico studies exploring the binding affinities of bromo-substituted quinoline and quinazoline derivatives against various cancer-related protein targets. This guide provides a comparative summary of docking scores, detailed experimental methodologies, and a visual representation of a typical computational docking workflow.
In the quest for novel and more effective anticancer agents, quinoline and quinazoline scaffolds have emerged as privileged structures due to their versatile biological activities. The introduction of a bromine atom to these scaffolds can significantly influence their physicochemical properties, potentially enhancing their binding affinity and selectivity for specific biological targets. This guide consolidates findings from various molecular docking studies to offer a comparative perspective on the potential of bromo-substituted quinoline and quinazoline derivatives as anticancer drug candidates.
Comparative Docking Performance
The following table summarizes the molecular docking results for a selection of bromo-substituted quinoline and quinazoline derivatives from different research studies. It is crucial to note that a direct comparison of docking scores across different studies should be approached with caution, as the methodologies, software, and target proteins vary. The data is presented to provide a broad overview of the potential of these compounds.
| Compound/Derivative Series | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Reference |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFR | Not Specified | IC50 = 46.1 nM (for best compound) | [1] |
| 6-Bromo quinazoline derivatives | EGFR | Not Specified | Not Specified | [2] |
| Pyrano[3,2-c]quinoline analogues | TOP2B | Not Specified | -7.46 to -8.27 | [3] |
| Quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Maestro (Schrödinger) | -9.96 to -10.67 | [4] |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | AutoDock Vina | -5.3 to -6.1 | [5] |
Experimental Protocols: A Look into the Methodologies
The accuracy and reliability of molecular docking studies are intrinsically linked to the experimental protocols employed. The following sections outline the typical steps and specific parameters reported in the referenced studies.
Protein and Ligand Preparation
A crucial first step in any docking study is the preparation of both the protein target and the small molecule ligands. Typically, the three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate charges. For instance, in a study targeting HIV reverse transcriptase, the protein structure with PDB ID: 4I2P was utilized.[4]
Ligand structures are generally sketched using chemical drawing software and then optimized to their lowest energy conformation. This process often involves the use of computational chemistry software packages and specific force fields.
Molecular Docking Procedure
The core of the study involves docking the prepared ligands into the active site of the prepared protein. This is performed using specialized software that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The scoring function within the docking software then estimates the binding affinity, typically reported in kcal/mol.
In the study of quinoline derivatives as HIV reverse transcriptase inhibitors, the docking was performed using the Maestro module from Schrödinger.[4] Another study on 2H-thiopyrano[2,3-b]quinoline derivatives utilized AutoDock Vina for the docking calculations.[5] The selection of the docking software and the specific scoring function can influence the outcome of the study.
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for a comparative molecular docking study, from the initial selection of targets and ligands to the final analysis of the results.
Signaling Pathways and Logical Relationships
To understand the broader context of how these compounds might exert their anticancer effects, it is helpful to visualize the signaling pathways they aim to inhibit. For instance, many quinoline and quinazoline derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 8-Bromo-2-butylquinoline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides critical safety and logistical information for the handling of 8-Bromo-2-butylquinoline, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for structurally similar quinoline compounds.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield | ANSI Z.87.1 1989 or EN 166 |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspected prior to use |
| Body | Laboratory coat (Nomex® recommended) with long sleeves | Buttoned and properly fitted |
| Respiratory | Respirator with appropriate cartridges | Required if ventilation is inadequate |
| Feet | Closed-toe, closed-heel shoes | --- |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Use non-sparking tools to prevent ignition.
-
Transport the chemical in a labeled, sealed container.
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, use an inert absorbent material to contain the spill.[1]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly with a detergent solution followed by water.
-
Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed container for hazardous waste disposal.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[4]
-
Do not allow the product to enter drains or the environment.[1]
Visual Guides for Safe Handling
To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and decision-making processes.
Caption: Workflow for handling this compound.
Caption: Decision-making for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
